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Obtucarbamate B

Cat. No.: B132377
M. Wt: 238.24 g/mol
InChI Key: JNNLWOJZIPJIQG-UHFFFAOYSA-N
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Description

Obtucarbamate B is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O4 B132377 Obtucarbamate B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNLWOJZIPJIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Obtucarbamate B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source and isolation of Obtucarbamate B, a carbamate derivative identified from a marine organism. The document details the experimental protocols for its extraction and purification, presents relevant quantitative data in a structured format, and includes a visual representation of the isolation workflow.

Natural Source

This compound is a natural product isolated from the gorgonian coral Melitodes squamata Nutting. This species of soft coral, found in the South China Sea, is the primary known source of this compound. The initial discovery and isolation were reported by Huang et al. in their 2012 publication in the Beilstein Journal of Organic Chemistry.

Experimental Protocols

The following sections detail the methodology for the isolation and purification of this compound from Melitodes squamata.

General Experimental Procedures

Optical rotations were measured on a Perkin-Elmer 341 polarimeter. 1D and 2D NMR spectra were recorded on a Bruker AV-500 spectrometer, with TMS as an internal standard. ESIMS and HRMS–ESI were measured on a Bruker APEX II spectrometer. Column chromatography was performed with silica gel (200–300 mesh, Qingdao Marine Chemical Inc., China), Sephadex LH-20 (Amersham Biosciences), and Lichroprep RP-18 gel (40–63 μm, Merck).

Animal Material

Specimens of the gorgonian coral Melitodes squamata Nutting were collected from the South China Sea in July 2008. The specimen was identified by Prof. H. Huang from the South China Sea Institute of Oceanology, Chinese Academy of Sciences. A voucher specimen (No. 20080712) is deposited at the Key Laboratory of Marine Bio-resources Sustainable Utilization, South China Sea Institute of Oceanology.

Extraction and Isolation

The dried and powdered specimens of M. squamata (1.0 kg) were extracted three times with a mixture of CH2Cl2/MeOH (1:1, v/v) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract (32.0 g). This crude extract was then subjected to a multi-step chromatographic purification process.

The crude extract was first fractionated by silica gel column chromatography (CC) using a step gradient of petroleum ether/acetone (from 10:1 to 0:1, v/v) to yield seven fractions (Fr. A–G). Fraction D (2.1 g) was further purified by Sephadex LH-20 CC with a mobile phase of CH2Cl2/MeOH (1:1, v/v) to give four subfractions (Fr. D1–D4).

Fraction D3 (450.0 mg) was subjected to silica gel CC with a petroleum ether/acetone gradient (from 3:1 to 1:1, v/v) to yield three subfractions (Fr. D3a–D3c). Fraction D3b was then purified by preparative TLC (pTLC) with a developing solvent of petroleum ether/acetone (2:1, v/v) to yield Obtucarbamate A (4, 10.5 mg) and this compound (5, 8.7 mg).

Quantitative Data Summary

The following table summarizes the key quantitative data from the isolation process of this compound.

ParameterValue
Starting Material (dried M. squamata)1.0 kg
Crude Extract Yield32.0 g
Fraction D Yield2.1 g
Fraction D3 Yield450.0 mg
Final Yield of this compound (5)8.7 mg

Spectroscopic Data

The structure of this compound was elucidated using spectroscopic methods. The following are the reported ¹H NMR data:

This compound (5) :

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.55 (1H, s, H-6), 7.18 (1H, d, J = 8.0 Hz, H-4), 7.03 (1H, d, J = 8.0 Hz, H-3), 3.76 (3H, s, OMe), 3.74 (3H, s, OMe), 2.24 (3H, s, Me-7).

Isolation Workflow

The following diagram illustrates the workflow for the isolation of this compound from Melitodes squamata.

Isolation_Workflow start Dried M. squamata (1.0 kg) extraction Extraction with CH2Cl2/MeOH (1:1) start->extraction crude_extract Crude Extract (32.0 g) extraction->crude_extract silica_cc1 Silica Gel Column Chromatography (Petroleum Ether/Acetone) crude_extract->silica_cc1 fraction_d Fraction D (2.1 g) silica_cc1->fraction_d sephadex_lh20 Sephadex LH-20 Column Chromatography (CH2Cl2/MeOH, 1:1) fraction_d->sephadex_lh20 fraction_d3 Fraction D3 (450.0 mg) sephadex_lh20->fraction_d3 silica_cc2 Silica Gel Column Chromatography (Petroleum Ether/Acetone) fraction_d3->silica_cc2 fraction_d3b Fraction D3b silica_cc2->fraction_d3b ptlc Preparative TLC (Petroleum Ether/Acetone, 2:1) fraction_d3b->ptlc obtucarbamate_b This compound (8.7 mg) ptlc->obtucarbamate_b obtucarbamate_a Obtucarbamate A (10.5 mg) ptlc->obtucarbamate_a

Caption: Isolation workflow for this compound.

Obtucarbamate B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Obtucarbamate B is a marine-derived natural product belonging to the carbamate class of compounds. First isolated from the South China Sea gorgonian coral Melitodes squamata, its chemical structure has been identified as Dimethyl (2-methyl-1,3-phenylene)dicarbamate. While research on this specific molecule is limited, its structural features suggest potential bioactivity characteristic of carbamate derivatives, including enzyme inhibition. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, and explores its potential biological activities and relevant experimental protocols based on the broader class of carbamate compounds. This document is intended for researchers, scientists, and professionals in drug development interested in the potential of marine natural products.

Chemical Structure and Properties

This compound is a positional isomer of Obtucarbamate A, differing in the location of the methyl group on the phenylenedicarbamate core.

Chemical Structure:

  • IUPAC Name: Dimethyl (2-methyl-1,3-phenylene)dicarbamate[1]

  • Other Names: methyl N-{3-[(methoxycarbonyl)amino]-2-methylphenyl}carbamate[1]

  • CAS Number: 20913-18-2[1][2][3][4]

  • Molecular Formula: C₁₁H₁₄N₂O₄[1][2][3]

  • SMILES: COC(=O)Nc1cccc(NC(=O)OC)c1C[1]

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while the molecular formula and weight are confirmed, some of the other properties are predicted values due to the limited experimental data available for this specific compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 238.24 g/mol [1][2][3]
Appearance Solid (predicted)
Density (predicted) 1.3±0.1 g/cm³[2]
Boiling Point (predicted) 266.6±40.0 °C at 760 mmHg[2]
Flash Point (predicted) 115.0±27.3 °C[2]
Solubility No data available
Melting Point No data available

Potential Biological Activities and Signaling Pathways

As of the current date, there is a notable absence of published experimental studies detailing the specific biological activities of this compound. However, based on its chemical structure as a carbamate derivative and its origin as a marine natural product, we can infer potential areas of biological significance.

Enzyme Inhibition

Carbamate compounds are well-documented as inhibitors of various enzymes, most notably acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the use of carbamates as insecticides and in the treatment of conditions such as myasthenia gravis and Alzheimer's disease. Given its carbamate moieties, this compound is a candidate for investigation as an AChE inhibitor.

Interaction with Nrf2 Signaling Pathway

Some carbamates have been shown to interact with the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4][5] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. The interaction of carbamates with this pathway can be complex, with some studies indicating activation and others showing inhibition, depending on the specific compound and experimental conditions.[5] The potential for this compound to modulate the Nrf2 pathway warrants investigation.

Antifouling Activity

This compound is a secondary metabolite isolated from a marine coral.[4] Marine organisms are a rich source of natural products with diverse biological activities, including antifouling properties. Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue for maritime industries. Many marine natural products have evolved to deter the settlement of fouling organisms. It is plausible that this compound may exhibit antifouling activity, a common trait among metabolites from sessile marine invertebrates.

A diagram illustrating a potential, though currently hypothetical, workflow for the investigation of this compound's biological activity is presented below.

G cluster_isolation Source and Isolation cluster_screening Biological Screening cluster_downstream Downstream Analysis coral Melitodes squamata extraction Solvent Extraction coral->extraction chromatography Chromatographic Purification extraction->chromatography obt_b This compound chromatography->obt_b ache_assay Acetylcholinesterase Inhibition Assay obt_b->ache_assay Test for enzyme inhibition nrf2_assay Nrf2 Pathway Modulation Assay obt_b->nrf2_assay Test for pathway modulation antifouling_assay Antifouling Activity Assay obt_b->antifouling_assay Test for antifouling effect cellular_models Cellular Models ache_assay->cellular_models nrf2_assay->cellular_models antifouling_assay->cellular_models animal_models Animal Models cellular_models->animal_models sar_studies Structure-Activity Relationship Studies cellular_models->sar_studies

Figure 1. A conceptual workflow for the investigation of this compound.

Below is a diagram representing the hypothetical modulation of the Nrf2 signaling pathway by this compound, based on the known interactions of other carbamates. This pathway has not been experimentally validated for this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus obt_b This compound keap1_nrf2 Keap1-Nrf2 Complex obt_b->keap1_nrf2 Potential Interaction (Inhibition/Activation?) stress Oxidative Stress stress->keap1_nrf2 Induces nrf2 Nrf2 keap1_nrf2->nrf2 Dissociation keap1 Keap1 (ubiquitinated) -> Proteasomal Degradation keap1_nrf2->keap1 nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to genes Antioxidant & Detoxification Gene Transcription are->genes Activates

Figure 2. Hypothetical modulation of the Nrf2 pathway by this compound.

Representative Experimental Protocols

The following protocols are provided as examples of how the biological activities of a novel carbamate compound like this compound could be assessed. These are generalized methods and have not been specifically applied to this compound in published literature.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE activity and its inhibition.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., physostigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of AChE, ATCI, DTNB, and this compound.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • AChE solution

    • Varying concentrations of this compound (or solvent for control, positive control for comparison).

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the ATCI solution to each well.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

A diagram of this experimental workflow is provided below.

ache_workflow prep Prepare Reagents (AChE, DTNB, ATCI, this compound) plate Plate Addition (Buffer, DTNB, AChE, Inhibitor) prep->plate incubate Pre-incubation (15 min @ 25°C) plate->incubate start_rxn Initiate Reaction (Add ATCI) incubate->start_rxn measure Measure Absorbance @ 412 nm (Kinetic Read) start_rxn->measure analyze Calculate Reaction Rates & % Inhibition measure->analyze ic50 Determine IC₅₀ Value analyze->ic50

References

In-Depth Technical Guide: Obtucarbamate B (CAS Number: 20913-18-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Obtucarbamate B, with the CAS number 20913-18-2, is a naturally occurring carbamate derivative. It was first isolated from the South China Sea gorgonian coral Melitodes squamata.[1][2][3][4][5][6] Structurally, it is identified as dimethyl toluene-2,6-dicarbamate. The compound belongs to a class of nitrogen-containing molecules that are of interest to medicinal chemists for their potential biological activities. While initial screenings of this compound for cytotoxicity and antibacterial effects were conducted, these did not reveal significant activity.[3][5] Further research is required to fully elucidate its pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily based on computational predictions and information from chemical suppliers.

PropertyValueSource
CAS Number 20913-18-2N/A
Molecular Formula C₁₁H₁₄N₂O₄[3]
Molecular Weight 238.24 g/mol [3]
Predicted Melting Point 222-224 °CN/A
Predicted Boiling Point 266.6 ± 40.0 °CN/A
Predicted Density 1.290 ± 0.06 g/cm³N/A
Predicted pKa 13.43 ± 0.70N/A
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bond Count 4[3]
Topological Polar Surface Area 76.7 ŲN/A
LogP 1.4N/A

Experimental Protocols

Isolation of this compound from Melitodes squamata

The following protocol is based on the methodology described by Huang et al. (2012) for the isolation of carbamate derivatives from the gorgonian coral Melitodes squamata.[1][3][5]

Workflow for the Isolation of this compound:

G cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation Collection Collection of Melitodes squamata Drying Air-drying of the gorgonian Collection->Drying Grinding Grinding into powder Drying->Grinding Extraction Extraction with EtOH/CH2Cl2 (1:1) at room temperature Grinding->Extraction Concentration Concentration under reduced pressure to yield a crude extract Extraction->Concentration Partition Partitioning of the crude extract between H2O and EtOAc Concentration->Partition EtOAc_fraction EtOAc-soluble fraction Partition->EtOAc_fraction Silica_gel_CC Silica gel column chromatography (petroleum ether/acetone gradient) EtOAc_fraction->Silica_gel_CC Sephadex_LH20 Sephadex LH-20 column chromatography (CH2Cl2/MeOH, 1:1) Silica_gel_CC->Sephadex_LH20 HPLC Reversed-phase HPLC (MeOH/H2O gradient) Sephadex_LH20->HPLC Obtucarbamate_B Pure this compound (5) HPLC->Obtucarbamate_B

Figure 1: Workflow for the isolation of this compound.

Methodology:

  • Sample Preparation: Specimens of the gorgonian Melitodes squamata were collected from the South China Sea. The collected organisms were air-dried and then ground into a powder.

  • Extraction: The powdered gorgonian was extracted with a 1:1 mixture of ethanol (EtOH) and dichloromethane (CH₂Cl₂) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract was partitioned between ethyl acetate (EtOAc) and water (H₂O). The EtOAc-soluble fraction, containing the less polar compounds including this compound, was collected for further purification.

  • Chromatographic Separation:

    • The EtOAc-soluble fraction was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone to separate the components based on polarity.

    • Fractions containing compounds of interest were further purified using Sephadex LH-20 column chromatography with a 1:1 mixture of CH₂Cl₂ and methanol (MeOH) as the eluent.

    • Final purification to obtain pure this compound was achieved through reversed-phase high-performance liquid chromatography (HPLC) using a MeOH/H₂O gradient.

  • Structure Elucidation: The structure of the isolated this compound was confirmed by spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound (Dimethyl toluene-2,6-dicarbamate)

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and related syntheses. A potential method involves the reaction of 2,6-diaminotoluene with a suitable carbamoylating agent.

Proposed Synthetic Workflow:

G Reactants 2,6-Diaminotoluene + Methyl Chloroformate Reaction_Step Reaction in the presence of a base (e.g., pyridine) in an aprotic solvent (e.g., CH2Cl2) Reactants->Reaction_Step Workup Aqueous workup and extraction Reaction_Step->Workup Purification Purification by column chromatography or recrystallization Workup->Purification Product This compound Purification->Product

Figure 2: Proposed synthetic workflow for this compound.

Hypothetical Methodology:

  • Reaction Setup: To a solution of 2,6-diaminotoluene in a suitable aprotic solvent (e.g., dichloromethane), a base such as pyridine is added. The mixture is cooled in an ice bath.

  • Addition of Reagent: Methyl chloroformate is added dropwise to the cooled solution with stirring. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.

  • Workup: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography or recrystallization to yield pure dimethyl toluene-2,6-dicarbamate (this compound).

Biological Activity and Potential Signaling Pathways

Reported Biological Activity

The initial biological screening of this compound, as reported in the isolation study by Huang et al. (2012), did not demonstrate significant activity in the tested assays.[3][5]

AssayCell Lines/StrainsResults
Cytotoxicity (MTT assay) Human malignant melanoma (A735), Human cervical carcinoma (HeLa)IC₅₀ > 200 µg/mL
Antibacterial Activity (Disc-diffusion) Escherichia coli, Bacillus subtilis, Micrococcus luteusNo inhibition at 25 µ g/disc

It is important to note that the absence of activity in these specific assays does not preclude the possibility of this compound having other biological effects. Carbamate-containing compounds are known to exhibit a wide range of pharmacological activities, including enzyme inhibition.

Potential Signaling Pathway Interactions

While no studies have directly linked this compound to specific signaling pathways, the carbamate functional group suggests potential interactions with enzymes, particularly those with a serine residue in the active site, such as cholinesterases.

Hypothesized Mechanism of Enzyme Inhibition:

G cluster_pathway Potential Carbamate-Enzyme Interaction Obtucarbamate_B This compound Enzyme Enzyme (e.g., Acetylcholinesterase) with active site Serine Obtucarbamate_B->Enzyme Binding to active site Carbamylated_Enzyme Carbamylated Enzyme (Inactive) Enzyme->Carbamylated_Enzyme Covalent modification of Serine

Figure 3: Hypothesized covalent inhibition of a serine hydrolase by this compound.

This proposed mechanism involves the carbamylation of a serine residue within the enzyme's active site, leading to reversible or irreversible inhibition of the enzyme's catalytic activity. Further experimental studies are necessary to validate this hypothesis and to identify the specific enzyme targets of this compound.

Conclusion and Future Directions

This compound is a structurally characterized natural product with a carbamate functional group, suggesting potential for biological activity. The currently available data from initial screenings are limited and do not indicate cytotoxic or antibacterial properties. The development of a robust synthetic protocol is a crucial next step to enable more extensive biological evaluation. Future research should focus on screening this compound against a broader panel of biological targets, particularly enzymes such as acetylcholinesterase and other serine hydrolases, to uncover its potential pharmacological applications. Furthermore, investigation into its effects on relevant signaling pathways, such as those involved in inflammation and neurological processes, could provide valuable insights into its mechanism of action.

References

An In-depth Technical Guide to Obtucarbamate B (C11H14N2O4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate B, with the molecular formula C11H14N2O4, is a carbamate derivative identified as methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate. While its chemical structure is known, publicly available information regarding its specific biological activities, mechanism of action, and associated experimental protocols is currently limited. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties. Furthermore, it contextualizes its potential biological role based on the well-established activities of the broader class of carbamate compounds and outlines general experimental approaches for its evaluation.

Introduction

Chemical Properties of this compound

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

PropertyValue
IUPAC Name methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate
Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS Number 20913-18-2
Canonical SMILES CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC
InChI Key JNNLWOJZIPJIQG-UHFFFAOYSA-N

Potential Biological Activity and Therapeutic Relevance (Inferred)

While no specific biological activities for this compound have been reported, the carbamate functional group is a well-known "warhead" for the inhibition of serine hydrolases, a large and diverse family of enzymes that includes proteases, lipases, and esterases.

Carbamates typically act as pseudo-irreversible or reversible covalent inhibitors of serine hydrolases. The mechanism involves the carbamoylation of the active site serine residue, rendering the enzyme inactive. A well-documented example of this is the inhibition of acetylcholinesterase (AChE) by carbamate insecticides and drugs used in the treatment of Alzheimer's disease.

A generalized workflow for assessing the enzyme inhibitory potential of a compound like this compound is depicted below.

G General Workflow for Enzyme Inhibition Assay Compound This compound Stock Solution Assay_Setup Assay Setup: - Varying concentrations of this compound - Constant Enzyme and Substrate concentrations Compound->Assay_Setup Enzyme Target Enzyme (e.g., Serine Hydrolase) Enzyme->Assay_Setup Substrate Chromogenic/Fluorogenic Substrate Substrate->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Measure Product Formation (e.g., Absorbance/Fluorescence) Incubation->Measurement Data_Analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 value Measurement->Data_Analysis

Caption: A generalized experimental workflow for determining the in vitro enzyme inhibitory activity of this compound.

Given the role of serine hydrolases in various signaling pathways, inhibition by this compound could theoretically impact these pathways. For instance, if this compound were to inhibit a specific protease involved in a signaling cascade, it could lead to the modulation of that pathway. The diagram below illustrates a hypothetical signaling pathway that could be modulated by an enzyme inhibitor.

G Hypothetical Signaling Pathway Modulation Receptor Receptor Activation Enzyme_A Enzyme A (Target) Receptor->Enzyme_A Product_A Product A (Signaling Molecule) Enzyme_A->Product_A Substrate_A Substrate A Substrate_A->Enzyme_A Downstream_Effector Downstream Effector Product_A->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Obtucarbamate_B This compound Obtucarbamate_B->Enzyme_A

Caption: A diagram illustrating the potential inhibitory effect of this compound on a target enzyme within a signaling cascade.

Experimental Protocols (General)

As specific experimental protocols for this compound are not available, this section provides generalized methodologies for the synthesis and biological evaluation of carbamate compounds.

Phenyl carbamates can be synthesized through several methods. A common approach involves the reaction of a substituted aniline with a chloroformate in the presence of a base.

Materials:

  • Substituted aniline (e.g., 2-methyl-3-nitroaniline as a precursor to the diamine)

  • Methyl chloroformate

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve the substituted aniline in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add methyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (monitoring by thin-layer chromatography).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The synthesis of this compound would require a multi-step process to introduce the two carbamate functionalities onto the 2-methylphenylenediamine precursor.

This protocol is based on the Ellman's method, which uses acetylthiocholine as a substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the phosphate buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and the this compound dilutions (or solvent control).

  • Add the AChE solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37 °C).

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 10 minutes).

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the percentage of inhibition for each concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

This compound is a structurally defined carbamate derivative for which specific biological data is currently lacking in the public domain. Based on its chemical structure, it is plausible that this compound may exhibit inhibitory activity against serine hydrolases. Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key areas of investigation would include screening against a panel of serine hydrolases to identify potential targets, determining its potency and mechanism of inhibition, and assessing its activity in cell-based and in vivo models to explore its therapeutic potential. Such studies are essential to unlock the pharmacological value of this and other structurally related natural products.

An In-depth Technical Guide to Obtucarbamate B: Synonyms, Chemical Identity, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate B is a naturally occurring carbamate derivative with demonstrated biological activity, notably as an antitussive agent. Isolated from plant sources such as Dracaena sanderiana and Disporum cantoniense, this compound has garnered interest for its therapeutic potential. This technical guide provides a comprehensive overview of this compound, detailing its synonyms, alternative names, and chemical identifiers. It also summarizes its known biological activities and provides a detailed experimental protocol for assessing its antitussive effects. While the precise mechanism of action is still under investigation, it is suggested to involve the selective inhibition of specific enzymes. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the further study and potential application of this compound.

Chemical Identity and Synonyms

This compound is a small molecule with the chemical formula C₁₁H₁₄N₂O₄. To facilitate comprehensive research and avoid ambiguity, a clear understanding of its various identifiers and names is crucial.

Table 1: Chemical Identifiers and Synonyms for this compound

Identifier TypeIdentifier
CAS Number 20913-18-2
Molecular Formula C₁₁H₁₄N₂O₄
IUPAC Name methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate
Synonyms Dimethyl toluene-2,6-dicarbamate
2-Methyl-1,3-phenylenedicarbamic acid methyl ester
Toluene-2,6-bis(methyl) carbamate
Dimethyl (2-methyl-1,3-phenylene)dicarbamate
Other Identifiers MFCD25973508

Biological Activity and Quantitative Data

Further research is required to elucidate the specific molecular targets of this compound and to quantify its inhibitory potency. The antitussive activity of the related compound, Obtucarbamate A, has been evaluated, providing a benchmark for future studies on this compound.

Experimental Protocols

To facilitate further research into the antitussive properties of this compound, the following experimental protocol, adapted from studies on the related compound Obtucarbamate A, is provided.

Ammonia-Induced Cough Mouse Model for Antitussive Activity Assessment

Objective: To evaluate the in vivo antitussive effect of this compound.

Materials:

  • Male Kunming mice (18-22 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Positive control: Codeine Phosphate

  • Ammonia solution (specific concentration to be optimized)

  • Plexiglass chamber for cough induction

  • Atomizer

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping and Administration: Randomly divide the mice into several groups (n=10 per group):

    • Vehicle control group

    • Positive control group (e.g., Codeine Phosphate at an effective dose)

    • This compound treatment groups (at least three different dose levels)

  • Administer this compound or the control substances orally (p.o.) or via the desired route.

  • Cough Induction: At a predetermined time after administration (e.g., 30 minutes or 1 hour), place each mouse individually into the plexiglass chamber.

  • Introduce a fine mist of the ammonia solution into the chamber using an atomizer for a fixed duration (e.g., 20-30 seconds) to induce coughing.

  • Observation: Immediately after the ammonia exposure, observe each mouse for a set period (e.g., 3 minutes) and record the number of coughs. A cough is characterized by a typical posture and an audible sound.

  • Data Analysis: Calculate the percentage of cough inhibition for each treatment group compared to the vehicle control group using the following formula:

    • Inhibition (%) = [(Mean coughs in control group - Mean coughs in treated group) / Mean coughs in control group] x 100

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known mechanisms of carbamates in biological systems provide a basis for postulation.

Acetylcholinesterase Inhibition

A primary mechanism of action for many carbamate compounds is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][5][6] By inhibiting AChE, carbamates lead to an accumulation of acetylcholine at the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the insecticidal activity of many carbamate pesticides and the therapeutic effects of certain carbamate drugs. It is plausible that the biological activities of this compound could be, at least in part, mediated through the inhibition of AChE or other esterases.

Acetylcholinesterase_Inhibition_by_Carbamates cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Mechanism ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Obtucarbamate_B This compound (Carbamate) Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Stimulates Obtucarbamate_B->AChE Inhibits

Caption: General mechanism of acetylcholinesterase inhibition by carbamates.

Modulation of the Nrf2 Signaling Pathway

Recent studies have indicated that some carbamate compounds can influence the Nrf2 signaling pathway.[7][8] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification genes. It is conceivable that this compound could exert some of its biological effects by modulating this protective pathway. Further investigation is warranted to explore this potential mechanism.

Nrf2_Pathway_Modulation cluster_cellular_stress Cellular Environment cluster_nuclear_response Nuclear Response Obtucarbamate_B This compound Keap1_Nrf2 Keap1-Nrf2 Complex Obtucarbamate_B->Keap1_Nrf2 Modulates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Leads to Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates to Nucleus Nucleus ARE Antioxidant Response Element (ARE) Gene_Expression Antioxidant & Detoxification Gene Expression ARE->Gene_Expression Promotes Nrf2_nucleus->ARE Binds to

Caption: Potential modulation of the Nrf2 signaling pathway by carbamates.

Conclusion

This compound is a promising natural product with established antitussive activity. This guide provides a consolidated resource of its chemical identity, synonyms, and a detailed protocol for further investigation of its biological effects. While the precise molecular mechanisms remain to be fully elucidated, the potential for enzyme inhibition, particularly of esterases, and modulation of key signaling pathways like Nrf2, presents exciting avenues for future research. The information contained herein is intended to support and stimulate further studies that will be critical for unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide on the Biological Activity of Obtucarbamate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological activity of Obtucarbamate B is exceptionally limited. This document provides a comprehensive overview based on available information, including its chemical class, its source organism, and a single preliminary report of its activity. The potential activities described herein are largely inferred and require experimental validation.

Introduction

This compound, with the chemical name methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate, is a carbamate derivative. It has been reported to be isolated from the South China Sea gorgonian coral Melitodes squamata and is also listed as a phytochemical constituent of Chamaecyparis obtusa. Carbamates are a well-established class of compounds with a broad spectrum of biological activities, most notably as cholinesterase inhibitors. The investigation into the specific biological profile of this compound is still in its nascent stages. This guide aims to consolidate the current, albeit sparse, knowledge and provide a framework for future research by contextualizing its potential activities.

Quantitative Data Summary

A thorough review of published scientific literature reveals a notable absence of quantitative biological activity data for this compound. To facilitate future research and data organization, a template table is provided below.

Table 1: Summary of Quantitative Biological Activity Data for this compound

Biological Target/AssayTest SystemActivity Metric (e.g., IC50, EC50, Ki)ValueReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Reported Biological Activity

Anti-Neuroinflammatory Activity

A single commercial source has alluded to the anti-neuroinflammatory activity of this compound.[1] The reported assay measured the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine microglial BV2 cells.[1] However, the cited reference for this activity does not contain the compound name "this compound," and therefore, this finding requires independent verification.

Inferred Biological Activity Based on Chemical Class (Carbamate)

Cholinesterase Inhibition

Carbamate compounds are classical inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibitory action leads to an increase in acetylcholine levels in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the use of carbamates as insecticides and in the treatment of conditions such as myasthenia gravis and Alzheimer's disease. Given its carbamate structure, this compound is a prime candidate for investigation as a cholinesterase inhibitor.

Interaction with the Nrf2 Signaling Pathway

Some carbamates have been shown to interact with the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular defense against oxidative stress. This pathway can be either activated or inhibited by carbamates, depending on the specific compound and cellular context, leading to either protective or toxic effects.

Biological Activities of Chamaecyparis obtusa

As this compound is reported to be a constituent of Chamaecyparis obtusa, the known biological activities of extracts and essential oils from this plant may provide clues to its potential functions. It is crucial to note that these activities are not directly attributed to this compound. Extracts from Chamaecyparis obtusa have demonstrated a wide array of biological effects, including:

  • Antimicrobial Activity

  • Antioxidant Activity

  • Anticancer Activity

  • Antidiabetic Activity

  • Anti-inflammatory Activity

  • Enzyme Inhibitory Activity (Acetylcholinesterase and Butyrylcholinesterase)

The reported acetylcholinesterase and butyrylcholinesterase inhibitory activities of C. obtusa extracts lend further support to the hypothesis that this compound may possess such properties.[2]

Experimental Protocols

Due to the lack of specific published studies on this compound, detailed experimental protocols for this compound are not available. However, a standard protocol for assessing a primary inferred activity, acetylcholinesterase inhibition, is provided below as a template for future research.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel or human recombinant

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Sodium phosphate buffer (pH 8.0)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Positive control (e.g., Donepezil or Galantamine)

    • 96-well microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 25 µL of the test compound dilution (or buffer for control, and positive control).

    • Add 50 µL of 0.1 M sodium phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution and pre-incubate for 15 minutes at 25°C.

    • Add 25 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate (ATCI) solution.

    • Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Visualizations of Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and mechanisms of action for this compound based on its chemical class.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Mechanism Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding -> Signal Inactive_AChE Carbamylated AChE (Inactive) Obtucarbamate_B This compound Obtucarbamate_B->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2 Ubiquitination Oxidative_Stress Oxidative or Electrophilic Stress Oxidative_Stress->Keap1 Conformational Change Obtucarbamate_B This compound (Potential Modulator) Obtucarbamate_B->Keap1 Modulation (?) Maf Maf Nrf2_n->Maf Dimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binding Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression

Caption: The Nrf2 Signaling Pathway and Potential Modulation by this compound.

References

Unraveling the Enigmatic Mechanism of Obtucarbamate B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Obtucarbamate B, a naturally occurring carbamate derivative, has emerged as a molecule of interest due to its reported biological activities, including antitussive and potential antineuroinflammatory and anticancer effects. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of this compound. Drawing from available literature, we present computational predictions of its molecular targets and contextualize its potential activities within the broader class of carbamate compounds. This document aims to serve as a foundational resource for researchers engaged in the study of this compound and other natural product-derived therapeutic agents.

Introduction

This compound is a carbamate compound isolated from natural sources.[1][2] Structurally, it belongs to a class of compounds known for their diverse pharmacological activities, which are often attributed to their ability to interact with and modulate the function of various enzymes.[3] Carbamates, in general, are recognized for their role as enzyme inhibitors, most notably as inhibitors of acetylcholinesterase.[4][5][6] This established class effect provides a foundational hypothesis for the potential mechanisms of this compound.

Initial studies have identified this compound as possessing antitussive (cough-suppressing) properties.[3][7][8][9] More recent computational analyses, specifically network pharmacology and molecular docking studies, have expanded the potential therapeutic landscape of this molecule, suggesting interactions with key proteins implicated in cancer signaling pathways.

This guide will synthesize the available data, present hypothesized signaling pathways, and outline putative experimental workflows for the further elucidation of this compound's mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₄
IUPAC Name methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate
CAS Number 20913-18-2
Molecular Weight 238.24 g/mol
Class Carbamate Derivative

Hypothesized Mechanism of Action

Based on computational studies and the known activities of the carbamate class of compounds, several hypotheses for the mechanism of action of this compound can be proposed.

The primary hypothesis for this compound's mechanism of action is through the inhibition of specific enzymes.[1] Carbamates are well-documented inhibitors of serine hydrolases, with acetylcholinesterase being a prominent target.[4][6] The carbamate moiety can carbamylate the serine residue in the active site of these enzymes, leading to their inactivation.[5]

A network pharmacology study of a traditional Chinese medicine formulation, JiJiaoLiHuang Pill, identified this compound as a key active ingredient with potential interactions with several proteins crucial in cancer progression. Molecular docking simulations from this study predicted favorable binding of this compound to the following targets:

  • SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival.

  • HSP90AA1 (Heat shock protein 90kDa alpha class A member 1): A molecular chaperone that stabilizes a number of proteins required for tumor growth.

  • MAPK1 (Mitogen-activated protein kinase 1): A key component of the MAPK/ERK signaling pathway that regulates cell proliferation and differentiation.

  • STAT3 (Signal transducer and activator of transcription 3): A transcription factor that plays a critical role in tumor cell survival, proliferation, and angiogenesis.

  • PIK3CA (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha): An enzyme involved in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

The predicted binding energies from these in-silico studies suggest a potential inhibitory role of this compound against these targets.

The observed antitussive activity of this compound suggests a potential interaction with targets in the central or peripheral nervous system that regulate the cough reflex.[9] While the specific target has not been elucidated, it could involve ion channels or receptors on sensory nerves.

Quantitative Data (from Computational Studies)

To date, experimentally determined quantitative data such as IC₅₀ or Kᵢ values for this compound against specific targets are not available in the public domain. The primary quantitative information comes from molecular docking studies, which predict the binding affinity.

Target ProteinPredicted Binding Energy (kcal/mol)Reference
SRC< -6
HSP90AA1< -6
MAPK1< -6
STAT3< -6
PIK3CA< -6

Note: The reported binding energy is a threshold value from a broader study and represents a promising but theoretical interaction that requires experimental validation.

Visualizing Hypothesized Pathways and Workflows

To visually represent the hypothesized mechanisms and the experimental approaches to validate them, the following diagrams have been generated using the DOT language.

G cluster_upstream Upstream Signaling cluster_pathway Hypothesized Signaling Cascade cluster_downstream Downstream Cellular Effects Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor SRC SRC Receptor->SRC PIK3CA PIK3CA Receptor->PIK3CA STAT3 STAT3 SRC->STAT3 MAPK1 MAPK1 PIK3CA->MAPK1 Proliferation Cell Proliferation MAPK1->Proliferation Survival Cell Survival STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis HSP90AA1 HSP90AA1 HSP90AA1->SRC Stabilizes HSP90AA1->MAPK1 Stabilizes Obtucarbamate_B This compound Obtucarbamate_B->SRC Obtucarbamate_B->PIK3CA Obtucarbamate_B->MAPK1 Obtucarbamate_B->STAT3 Obtucarbamate_B->HSP90AA1

Caption: Hypothesized signaling pathways targeted by this compound.

G Start Hypothesis Generation (In-silico Screening) Enzyme_Assay Enzymatic Assays (e.g., Kinase Assays for SRC, PIK3CA) Start->Enzyme_Assay Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Start->Binding_Assay Cell_Based_Assay Cell-Based Assays (e.g., Western Blot for p-STAT3, Cell Viability Assays) Enzyme_Assay->Cell_Based_Assay Binding_Assay->Cell_Based_Assay Data_Analysis Data Analysis (IC50, Kd Determination) Cell_Based_Assay->Data_Analysis Mechanism_Confirmation Mechanism of Action Confirmation Data_Analysis->Mechanism_Confirmation

Caption: Proposed experimental workflow for validating this compound's mechanism.

Detailed Experimental Protocols (Proposed)

The following are proposed, generalized protocols for key experiments required to validate the hypothesized mechanisms of action of this compound.

  • Objective: To determine if this compound directly inhibits the enzymatic activity of SRC kinase.

  • Principle: A luminescent kinase assay can be used to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates kinase activity, and the reversal of this decrease by a compound indicates inhibition.

  • Materials:

    • Recombinant human SRC kinase

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase assay buffer

    • This compound (in various concentrations)

    • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

    • 96-well white plates

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add the kinase assay buffer, the SRC kinase, and the kinase substrate.

    • Add the diluted this compound or vehicle control to the wells.

    • Incubate for a predetermined time at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specified time at 30°C.

    • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

  • Objective: To assess the effect of this compound on the phosphorylation of STAT3 in a cellular context.

  • Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates treated with this compound. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the STAT3 signaling pathway.

  • Materials:

    • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer

    • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Protein electrophoresis and transfer equipment

  • Procedure:

    • Culture the cells to approximately 80% confluency.

    • Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).

Conclusion and Future Directions

The current body of evidence, largely based on computational predictions and its classification as a carbamate, suggests that this compound is a promising natural product with the potential to modulate key signaling pathways involved in various diseases. The hypothesized mechanisms of action, centered around the inhibition of enzymes such as SRC kinase and the modulation of transcription factors like STAT3, provide a strong rationale for further investigation.

Future research should prioritize the experimental validation of these in-silico findings. The proposed experimental protocols offer a roadmap for elucidating the direct molecular targets of this compound and quantifying its inhibitory potency. Such studies are essential to unlock the full therapeutic potential of this intriguing natural compound.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Obtucarbamate B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and databases contain limited to no specific information regarding the biological activity, mechanism of action, or therapeutic targets of Obtucarbamate B. This document, therefore, outlines a hypothetical framework for the investigation of this compound's therapeutic potential, based on general principles of drug discovery and the known activities of the broader carbamate class of molecules.

Introduction to this compound

This compound is a chemical entity with the molecular formula C11H14N2O4.[1][2] It is classified as a phenylcarbamic acid ester and has been identified as a phytochemical found in Chamaecyparis obtusa.[3] While its existence and basic chemical properties are cataloged, its bioactivity remains uncharacterized in the public domain.

Carbamates, the chemical class to which this compound belongs, are known to exhibit a wide range of biological activities.[4] Members of this class have been investigated as potential antibacterial, antiviral, anticancer, and enzyme inhibitory agents.[4] This suggests that this compound may possess therapeutic potential, warranting further investigation.

Hypothetical Research Workflow for Target Identification

To elucidate the potential therapeutic targets of a novel compound like this compound, a structured, multi-stage research approach is necessary. The following sections detail a hypothetical experimental workflow.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & Mechanism of Action cluster_2 Phase 3: Preclinical Development cluster_3 Outcome A Compound Acquisition (this compound) B High-Throughput Screening (e.g., Cell Viability Assays) A->B C Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) A->C D Dose-Response Studies (IC50/EC50 Determination) B->D C->D E Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) D->E F Target Deconvolution (e.g., Affinity Chromatography, Proteomics) D->F G In Vivo Efficacy Studies (Animal Models) E->G F->G H Toxicology & Safety Pharmacology G->H I Identified Therapeutic Target(s) & Lead Compound Profile H->I

Caption: Hypothetical research workflow for this compound.

Quantitative Data Presentation

Should initial screening reveal bioactivity, quantitative data would be crucial for characterizing the compound's potency and efficacy. The following tables illustrate how such data would be presented.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma28.5 ± 3.1
HCT116Colon Carcinoma12.8 ± 1.5
PANC-1Pancreatic Carcinoma> 50

Table 2: Hypothetical Enzyme Inhibition Data for this compound

Target EnzymeAssay TypeIC50 (µM)
Kinase XKinaseGlo®8.9 ± 0.9
Protease YFRET-based21.4 ± 2.5
HDAC ZColorimetric> 100

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are example protocols for key hypothetical experiments.

4.1. Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and further dilute in cell culture medium. Add the compound solutions to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

4.2. Kinase Inhibition Assay (e.g., KinaseGlo®)

  • Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, its substrate (e.g., a specific peptide), and ATP at its Km concentration.

  • Compound Addition: Add serial dilutions of this compound to a 384-well plate.

  • Kinase Reaction: Add the kinase reaction mixture to the wells and incubate at room temperature for 1 hour.

  • Detection: Add the KinaseGlo® reagent, which measures the amount of remaining ATP.

  • Luminescence Measurement: Incubate for 10 minutes and measure the luminescence signal.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition and determine the IC50 value.

Hypothetical Signaling Pathway Involvement

If this compound were found to inhibit a specific kinase, for example, its effect on a downstream signaling pathway could be visualized.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Phosphorylates TF Transcription Factor Downstream_Kinase->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Obtucarbamate_B This compound Obtucarbamate_B->Kinase_X

Caption: Hypothetical inhibition of the Kinase X pathway.

Conclusion and Future Directions

While this compound is a known natural product, its therapeutic potential is currently undefined. The experimental framework presented here provides a roadmap for its systematic evaluation. Future research should focus on:

  • Initial Bioactivity Screening: Broad screening against panels of cancer cell lines, bacteria, and viruses to identify potential areas of activity.

  • Target Identification: Utilizing unbiased approaches like thermal proteome profiling or affinity-based proteomics to identify direct binding partners.

  • Mechanism of Action Studies: Once a target is validated, detailed cellular and biochemical assays are needed to elucidate the precise mechanism of action.

The exploration of novel chemical entities from natural sources, such as this compound, remains a cornerstone of drug discovery. Through rigorous scientific investigation, its potential therapeutic value can be determined.

References

Obtucarbamate B: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate B, a natural product first identified in the South China Sea gorgonian coral Melitodes squamata, is a carbamate derivative with emerging interest in the scientific community. This document provides a detailed overview of the existing literature on this compound, encompassing its isolation, structural characterization, and reported biological activities. Experimental protocols from primary literature are detailed, and all available quantitative data are presented in a structured format. Furthermore, this guide includes a proposed biosynthetic pathway for this compound and its analogs. While research into its specific mechanisms of action is still in its nascent stages, this paper consolidates the current knowledge to facilitate future investigations into the therapeutic potential of this marine-derived compound.

Introduction

Natural products continue to be a significant source of novel chemical entities with therapeutic potential. Marine invertebrates, in particular, have yielded a diverse array of bioactive compounds. This compound, chemically known as dimethyl toluene-2,6-dicarbamate, is a carbamate derivative isolated from the gorgonian coral Melitodes squamata.[1][2] Carbamate-containing compounds are of interest in medicinal chemistry due to their wide range of biological activities. This technical guide aims to provide a comprehensive review of the scientific literature pertaining to this compound, with a focus on its chemical properties, isolation, and biological evaluation.

Chemical and Physical Properties

PropertyValueReference
Chemical Name Dimethyl toluene-2,6-dicarbamateAlfa Aesar
Synonyms This compound, Toluene-2,6-bis(methyl) carbamateAlfa Aesar
CAS Number 20913-18-2MedChemExpress
Molecular Formula C11H14N2O4MedChemExpress
Molecular Weight 238.24 g/mol MedChemExpress
Appearance White powderHuang L.S., et al. (2012)

Isolation and Structural Elucidation

Extraction and Isolation from Melitodes squamata

The following protocol is adapted from Huang L.S., et al. (2012).[1][2]

Experimental Workflow for Isolation of this compound

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatography Sample Air-dried Melitodes squamata (2.5 kg) Extraction Extracted with EtOH/CH2Cl2 (1:1) at room temperature Sample->Extraction Crude_Extract Crude Extract (120 g) Extraction->Crude_Extract Partition Suspended in H2O and partitioned with EtOAc Crude_Extract->Partition EtOAc_Fraction EtOAc Fraction (30 g) Partition->EtOAc_Fraction CC1 Silica gel column chromatography (petroleum ether/EtOAc, 10:1 to 1:1) EtOAc_Fraction->CC1 Fractions Multiple Fractions CC1->Fractions CC2 Sephadex LH-20 column chromatography (CH2Cl2/MeOH, 1:1) Fractions->CC2 Subfractions Sub-fractions CC2->Subfractions CC3 Silica gel column chromatography (petroleum ether/acetone, 5:1) Subfractions->CC3 Obtucarbamate_B This compound (5 mg) CC3->Obtucarbamate_B

Caption: Isolation workflow for this compound from Melitodes squamata.

Structural Characterization

The structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Table of NMR Spectroscopic Data for this compound

Position1H NMR (500 MHz, CDCl3) δ [ppm] (J [Hz])13C NMR (125 MHz, CDCl3) δ [ppm]
1-135.2
2-120.5
37.18 (d, 8.0)128.5
47.03 (t, 8.0)124.0
57.18 (d, 8.0)128.5
6-135.2
7-CH32.20 (s)17.5
2-NH6.60 (br s)-
6-NH6.60 (br s)-
2-C=O-154.2
6-C=O-154.2
2-OCH33.75 (s)52.3
6-OCH33.75 (s)52.3

(Data adapted from Huang L.S., et al. (2012))[1][2]

Biological Activity

Cytotoxicity

This compound was evaluated for its cytotoxic effects against human malignant melanoma (A375) and cervical carcinoma (HeLa) cell lines.[2]

Cell LineIC50 (µg/mL)
A375> 200
HeLa> 200
Antineuroinflammatory Activity

This compound has been reported to exhibit antineuroinflammatory activity in a lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in murine microglial BV2 cells.

AssayCell LineIC50 (µM)
Inhibition of LPS-induced NO productionBV2> 100

(Data from MedChemExpress product information)

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in BV2 Cells

This is a generalized protocol based on common methodologies for this assay.

  • Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: The cells are incubated for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

    • The concentration of nitrite (an indicator of NO production) is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound. The IC50 value is determined from the dose-response curve.

Proposed Biosynthesis

The biosynthesis of this compound and its analogs, obtucarbamates A and C, is hypothesized to originate from anthranilic acid derivatives.

Proposed Biosynthetic Pathway of Obtucarbamates

G Anthranilic_Acid Anthranilic acid derivative Methylation_Decarboxylation Methylation & Decarboxylation Anthranilic_Acid->Methylation_Decarboxylation Aminotoluene Aminotoluene derivative Methylation_Decarboxylation->Aminotoluene Carbamoylation1 Carbamoylation Aminotoluene->Carbamoylation1 Obtucarbamate_A_or_B Obtucarbamate A or B Carbamoylation1->Obtucarbamate_A_or_B Amidation Amidation Obtucarbamate_A_or_B->Amidation Obtucarbamate_C Obtucarbamate C Amidation->Obtucarbamate_C

Caption: A plausible biosynthetic route to this compound and related compounds.

Signaling Pathways and Mechanism of Action

To date, there is no published research detailing the specific signaling pathways modulated by this compound. The observation of weak inhibition of nitric oxide production in activated microglia suggests a potential, albeit modest, interaction with inflammatory signaling cascades. Further investigation is required to elucidate the precise molecular targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is a marine-derived natural product with a well-characterized structure. The primary literature provides a clear protocol for its isolation from Melitodes squamata. Current biological data indicates that this compound has low cytotoxicity and weak antineuroinflammatory activity. Reports of its presence in Dracaena sanderiana and any associated antitussive properties could not be substantiated through peer-reviewed literature and require further investigation for verification.

Future research should focus on:

  • Confirming the reported biological activities in multiple assay systems.

  • Investigating the mechanism of action, including the identification of molecular targets and affected signaling pathways.

  • Exploring the synthesis of this compound and analogs to enable more extensive biological evaluation and structure-activity relationship studies.

The information compiled in this technical guide serves as a foundational resource for researchers interested in the further exploration of this compound and its potential as a lead compound in drug discovery.

References

Methodological & Application

Application Notes and Protocols: Proposed Synthesis of Obtucarbamate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate B, a naturally occurring dicarbamate isolated from Disporum cantoniense, has garnered interest for its potential biological activities.[1][2] This document outlines a proposed synthetic protocol for the laboratory-scale preparation of this compound. The synthesis is designed based on established methods for the formation of substituted phenyl carbamates. The protocol provides a potential pathway for researchers to access this compound for further investigation into its pharmacological properties.

Introduction

This compound (C₁₁H₁₄N₂O₄, Molar Mass: 238.24 g/mol ) is a derivative of 4-methyl-1,3-phenylenediamine, featuring two methyl carbamate moieties.[2][3] While its total synthesis has not been extensively reported, this protocol details a plausible and accessible synthetic route starting from commercially available 2-methyl-5-nitroaniline. The proposed synthesis involves a three-step sequence: protection of the existing amine, nitration of the aromatic ring, reduction of the nitro group, and finally, formation of the dicarbamate.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a linear three-step process starting from 2-methyl-5-nitroaniline.

A 2-Methyl-5-nitroaniline B N-(2-methyl-5-nitrophenyl)acetamide A->B Acetic anhydride, Pyridine C N-(4,5-diamino-2-methylphenyl)acetamide B->C H₂, Pd/C, Ethanol D This compound C->D Methyl chloroformate, Pyridine, DCM

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)acetamide

This initial step protects the more reactive amino group to direct the subsequent functionalization.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Methyl-5-nitroaniline152.1510.0 g0.0657
Acetic anhydride102.097.2 mL0.0788
Pyridine79.10100 mL-
Dichloromethane (DCM)84.93200 mL-
1 M HCl (aq)36.46100 mL-
Saturated NaHCO₃ (aq)84.01100 mL-
Anhydrous MgSO₄120.37q.s.-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-methyl-5-nitroaniline (10.0 g, 0.0657 mol) in pyridine (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (7.2 mL, 0.0788 mol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers sequentially with 1 M HCl (2 x 50 mL) and saturated aqueous NaHCO₃ (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to afford N-(2-methyl-5-nitrophenyl)acetamide as a solid.

Step 2: Synthesis of N-(4,5-diamino-2-methylphenyl)acetamide

The nitro group is reduced to an amine, yielding the key diamine intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(2-methyl-5-nitrophenyl)acetamide194.1910.0 g0.0515
10% Palladium on carbon (Pd/C)-1.0 g-
Ethanol46.07200 mL-
Hydrogen gas (H₂)2.02Balloon-

Procedure:

  • To a solution of N-(2-methyl-5-nitrophenyl)acetamide (10.0 g, 0.0515 mol) in ethanol (200 mL) in a 500 mL flask, add 10% Pd/C (1.0 g).

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield N-(4,5-diamino-2-methylphenyl)acetamide, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the formation of the two carbamate functionalities.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(4,5-diamino-2-methylphenyl)acetamide164.218.46 g0.0515
Methyl chloroformate94.509.0 mL0.118
Pyridine79.10150 mL-
Dichloromethane (DCM)84.93250 mL-
Water18.02200 mL-
Anhydrous Na₂SO₄142.04q.s.-

Procedure:

  • Dissolve N-(4,5-diamino-2-methylphenyl)acetamide (8.46 g, 0.0515 mol) in a mixture of dichloromethane (150 mL) and pyridine (100 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Add methyl chloroformate (9.0 mL, 0.118 mol) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 100 mL of water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Data Presentation

Table 1: Summary of Proposed Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
1AcetylationAcetic anhydridePyridine0 to RT1285-95
2ReductionH₂, 10% Pd/CEthanolRT16>95
3CarbamationMethyl chloroformateDCM/Pyridine0 to RT2460-75

Note: Expected yields are estimates based on similar transformations reported in the literature and may require optimization.

Biological Activity and Signaling Pathways

While this compound is a naturally occurring compound, its specific biological activities and associated signaling pathways are not well-documented in publicly available literature. The structurally related Obtucarbamate A has been investigated for its antitussive properties, suggesting that this compound may also possess interesting pharmacological activities.[1] Further research is required to elucidate the mechanism of action and potential therapeutic applications of this compound. The proposed synthesis herein provides a means to obtain the compound for such biological investigations.

cluster_research Future Research Directions A This compound (Synthesized) B In vitro screening (e.g., enzyme assays, receptor binding) A->B C Cell-based assays (e.g., cytotoxicity, signaling pathway modulation) B->C D Identification of molecular targets C->D E In vivo studies (e.g., animal models of disease) D->E F Lead optimization E->F

Caption: A logical workflow for investigating the biological activity of synthesized this compound.

Conclusion

This document provides a detailed, albeit proposed, synthetic protocol for this compound, aimed at enabling its synthesis for research purposes. The described multi-step synthesis is based on reliable and well-established organic chemistry transformations. Successful synthesis of this compound will allow for comprehensive studies of its biological properties and potential as a lead compound in drug discovery.

References

Application Notes and Protocols for Obtucarbamate B: In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting an in vitro enzyme inhibition assay for Obtucarbamate B. Given that this compound is a carbamate compound, a class known to interact with esterase enzymes, this document will focus on a validated protocol for assessing its inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the nervous system.[1]

Introduction

Enzyme inhibition assays are fundamental in drug discovery and development for identifying and characterizing molecules that modulate the activity of specific enzyme targets.[2] An enzyme inhibition assay measures the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[2] This information is crucial for determining the potency and mechanism of action of potential therapeutic agents.

This compound, a phenylcarbamic acid ester, belongs to a chemical class that includes known enzyme inhibitors.[3] Carbamates, for instance, are widely recognized as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. Therefore, evaluating the in vitro effect of this compound on AChE is a critical step in exploring its pharmacological potential.

Principle of the Assay

The acetylcholinesterase inhibition assay is a colorimetric method. The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be detected spectrophotometrically at 412 nm. When an inhibitor like this compound is present, the rate of ATCh hydrolysis by AChE is reduced, leading to a decrease in the production of TNB and thus a lower absorbance reading. The inhibitory activity of this compound is quantified by measuring the reduction in the rate of color development.

Required Materials and Reagents

  • Enzyme: Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Substrate: Acetylthiocholine iodide (ATCh)

  • Inhibitor: this compound

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Buffer: 0.1 M Phosphate buffer, pH 8.0

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at 412 nm

  • Labware: 96-well microplates, pipettes, and tips

Experimental Protocols

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0 using a pH meter.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.

  • ATCh Solution (10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in the phosphate buffer. Prepare this solution fresh before use.

  • AChE Solution (1 U/mL): Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration used in the assay should be determined based on preliminary experiments to ensure a linear reaction rate over a reasonable time course.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a high-concentration stock solution.

Assay Procedure
  • Prepare Serial Dilutions of this compound: From the stock solution, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • Set up the Microplate:

    • Blank wells: Contain buffer, DTNB, and ATCh (no enzyme or inhibitor).

    • Control wells (uninhibited): Contain buffer, DTNB, AChE, and the same concentration of DMSO as the test wells.

    • Test wells (inhibited): Contain buffer, DTNB, AChE, and the various concentrations of this compound.

  • Pre-incubation: Add the AChE solution to the control and test wells. Then, add the different concentrations of this compound to the test wells and an equivalent volume of buffer/DMSO to the control wells. Allow the plate to pre-incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the Reaction: Add the ATCh substrate to all wells to start the enzymatic reaction.

  • Monitor the Reaction: Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative results of the enzyme inhibition assay should be summarized in a clear and structured table for easy comparison.

Concentration of this compound (µM)Absorbance Change/min (mAU/min)% Inhibition
0 (Control)100.00
0.185.214.8
165.734.3
1048.951.1
5022.177.9
10010.589.5
IC₅₀ (µM) \multicolumn{2}{c}{9.8 }

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCh, AChE) setup_plate Set up 96-well Plate (Blank, Control, Test) prep_reagents->setup_plate prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->setup_plate pre_incubate Pre-incubate AChE with this compound setup_plate->pre_incubate start_reaction Initiate Reaction with ATCh pre_incubate->start_reaction monitor Monitor Absorbance at 412 nm start_reaction->monitor calc_rate Calculate Reaction Rates monitor->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Signaling Pathway of Acetylcholinesterase

cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Signal Transduction Receptor->Signal Activates ObtucarbamateB This compound ObtucarbamateB->AChE Inhibits

Caption: Inhibition of acetylcholine hydrolysis by this compound.

References

Application Notes and Protocols for Obtucarbamate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtucarbamate B is a novel small molecule inhibitor targeting Protein Kinase Z (PKZ), a critical kinase in the Pro-Survival Pathway A. Dysregulation of this pathway is implicated in various proliferative diseases. These application notes provide detailed protocols for characterizing the inhibitory activity of this compound and its effects on cell viability and downstream signaling pathways.

Biochemical Pathway Analysis of this compound

This compound is designed to selectively inhibit the catalytic activity of PKZ. This inhibition is expected to block the phosphorylation of downstream substrates, thereby disrupting the pro-survival signaling cascade and promoting apoptosis in cells where this pathway is hyperactive.

Diagram: Proposed Signaling Pathway of this compound Action

Obtucarbamate_B_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PKZ Protein Kinase Z (PKZ) Receptor->PKZ activates Substrate_A Downstream Substrate A PKZ->Substrate_A phosphorylates p_Substrate_A Phosphorylated Substrate A Transcription_Factor Transcription Factor p_Substrate_A->Transcription_Factor activates Obtucarbamate_B This compound Obtucarbamate_B->PKZ inhibits Gene_Expression Pro-Survival Gene Expression Transcription_Factor->Gene_Expression

Caption: Proposed mechanism of this compound in the Pro-Survival Pathway A.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition by this compound
Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
PKZ15.25.8
Kinase X> 10,0007.2
Kinase Y> 10,0006.5
Table 2: Effect of this compound on Cancer Cell Line Viability (MTT Assay)
Cell LineThis compound IC₅₀ (µM) after 72hDoxorubicin IC₅₀ (µM) (Control)
Cancer Cell Line A (PKZ-dependent)0.51.2
Cancer Cell Line B (PKZ-independent)> 501.5
Normal Fibroblasts> 1005.8

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against PKZ.

Materials:

  • Recombinant human PKZ enzyme

  • PKZ substrate peptide

  • This compound

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • 384-well white plates

Procedure:

  • Prepare a 10 mM stock solution of this compound and Staurosporine in DMSO.

  • Perform serial dilutions of the compounds in DMSO to create a 10-point concentration gradient.

  • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X enzyme/substrate solution in kinase buffer containing PKZ enzyme and substrate peptide.

  • Add 2 µL of the 2X enzyme/substrate solution to each well.

  • Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Prepare a 2X ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

  • Incubate for 1 hour at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1][2][3][4][5]

  • Incubate for 40 minutes at room temperature.[1][2]

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1][2][3][4][5]

  • Incubate for 30-60 minutes at room temperature.[2]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Diagram: Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Add Compound/ Control (1 µL) B 2. Add 2X Enzyme/ Substrate (2 µL) A->B C 3. Incubate 15 min B->C D 4. Add 2X ATP (2 µL) Initiate Reaction C->D E 5. Incubate 1 hr D->E F 6. Add ADP-Glo™ Reagent (5 µL) E->F G 7. Incubate 40 min F->G H 8. Add Kinase Detection Reagent (10 µL) G->H I 9. Incubate 30-60 min H->I J 10. Read Luminescence I->J

Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Cancer Cell Line A (PKZ-dependent)

  • Cancer Cell Line B (PKZ-independent)

  • Normal Human Fibroblasts

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and Doxorubicin in complete growth medium.

  • Remove the existing medium and add 100 µL of the diluted compounds or medium with DMSO (vehicle control) to the respective wells.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values.

Diagram: Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (5,000 cells/well) B 2. Incubate Overnight A->B C 3. Add Compound/ Control B->C D 4. Incubate 72 hr C->D E 5. Add MTT Solution D->E F 6. Incubate 2-4 hr E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance at 570 nm G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to determine if this compound inhibits the phosphorylation of a known downstream substrate of PKZ in cells.

Materials:

  • Cancer Cell Line A (PKZ-dependent)

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Substrate A, anti-total-Substrate A, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Seed Cancer Cell Line A in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary antibody against phospho-Substrate A overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total-Substrate A and GAPDH (as a loading control).

  • Quantify the band intensities to determine the relative levels of phosphorylated Substrate A.

Western_Blot_Logic cluster_logic Western Blot Analysis Logic A Cell Treatment with This compound B Cell Lysis and Protein Quantification C SDS-PAGE and Membrane Transfer D Immunoblotting for Phospho-Substrate A E Immunoblotting for Total-Substrate A F Immunoblotting for Loading Control (GAPDH) G Signal Detection and Quantification H Analysis: Ratio of Phospho/Total Protein

References

Application Notes and Protocols for the Quantification of Obtucarbamate B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Obtucarbamate B is a carbamate derivative with the chemical formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol [1][2]. While specific analytical methods for this compound are not widely published, methods for other structurally similar aromatic carbamates can be adapted for its quantification. This document provides detailed application notes and adaptable protocols for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are intended for use by researchers, scientists, and drug development professionals.

Overview of Analytical Techniques

The quantification of carbamates is typically achieved using chromatographic techniques. Due to the thermal lability of many carbamates, HPLC and LC-MS/MS are the preferred methods over Gas Chromatography (GC)[3].

  • High-Performance Liquid Chromatography (HPLC): A robust and widely available technique. For carbamates, reversed-phase chromatography is commonly employed. Detection can be achieved using a UV detector, or for enhanced sensitivity and selectivity, a fluorescence detector following post-column derivatization[4][5].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. Electrospray ionization (ESI) is a common ionization technique for carbamates[6][7][8].

Section 1: High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection

This method is adapted from established EPA methods for carbamate analysis and offers high sensitivity[4][5]. The protocol involves the separation of this compound on a reversed-phase column, followed by post-column hydrolysis to form an amine, which is then reacted with o-phthalaldehyde (OPA) to create a fluorescent derivative.

Experimental Protocol

1. Sample Preparation (General Procedure)

  • Solid Samples (e.g., soil, tissue):

    • Weigh 10 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • The extract can be further cleaned up using Solid Phase Extraction (SPE) with a C18 cartridge if high matrix interference is expected.

  • Liquid Samples (e.g., water, plasma):

    • Filter the sample through a 0.45 µm syringe filter.

    • For plasma samples, protein precipitation may be necessary. Add acetonitrile (1:3 v/v), vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant.

2. HPLC-Fluorescence Conditions

ParameterValue
HPLC System A system with a binary pump, autosampler, column oven, and fluorescence detector.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol or Acetonitrile
Gradient Start with 10-20% B, ramp to 80-90% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 - 40 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 330 nm, Emission: 465 nm

3. Post-Column Derivatization

ParameterValue
Reagent 1 0.05 M Sodium Hydroxide (NaOH)
Reagent 1 Flow Rate 0.5 mL/min
Reagent 2 o-phthalaldehyde (OPA) solution
Reagent 2 Flow Rate 0.5 mL/min
Reaction Coil Temp. 100 °C
Quantitative Data Summary (Hypothetical)

The following table summarizes expected performance characteristics for a validated HPLC-fluorescence method for this compound.

ParameterExpected Value
Linearity (r²) > 0.995
Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest sensitivity and selectivity and is suitable for complex matrices and low-level quantification.

Experimental Protocol

1. Sample Preparation

Sample preparation can follow the same general procedure as for HPLC analysis. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also highly effective for many sample types[9].

2. LC-MS/MS Conditions

ParameterValue
LC System UPLC or HPLC system
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8-10 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV

3. MS/MS Parameters (Hypothetical for this compound)

Since this compound has a molecular weight of 238.24, the protonated molecule [M+H]⁺ would be m/z 239.2. The following MRM transitions are hypothetical and would require optimization.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound239.2(To be determined)(To be determined)(To be determined)
Quantitative Data Summary (Hypothetical)

The following table summarizes expected performance characteristics for a validated LC-MS/MS method for this compound.

ParameterExpected Value
Linearity (r²) > 0.998
Range 0.05 - 100 ng/mL
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Intra-day Precision (%RSD) < 3%
Inter-day Precision (%RSD) < 8%
Accuracy (% Recovery) 95 - 105%

Visualizations

Analytical Workflow

The following diagram illustrates a general workflow for the analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Sample Collection (Solid or Liquid) Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Clean-up (optional) (e.g., SPE, QuEChERS) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC LCMSMS LC-MS/MS Separation Cleanup->LCMSMS PostColumn Post-Column Derivatization HPLC->PostColumn MSMS Tandem Mass Spectrometry Detection LCMSMS->MSMS Fluorescence Fluorescence Detection PostColumn->Fluorescence Quantification Quantification (Calibration Curve) Fluorescence->Quantification MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound analysis.

Metabolic Pathway

The metabolic fate of aromatic carbamates like this compound generally involves two phases. Phase I is characterized by hydrolysis and oxidation, while Phase II involves conjugation reactions to increase water solubility for excretion[5][9].

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent This compound Hydrolysis Hydrolysis (Esterase) Parent->Hydrolysis Cleavage of carbamate ester Oxidation Aromatic Ring Oxidation (CYP450) Hydrolysis->Oxidation Conjugation Conjugation Reactions Oxidation->Conjugation Glucuronidation Glucuronidation (UGTs) Conjugation->Glucuronidation Sulfation Sulfation (SULTs) Conjugation->Sulfation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Generalized metabolic pathway for aromatic carbamates.

References

Application Note: HPLC Analysis of Obtucarbamate B Purity

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-2025-01

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Obtucarbamate B is a carbamate derivative with the molecular formula C₁₁H₁₄N₂O₄.[1][2] As with many pharmaceutical and research compounds, ensuring the purity and stability of this compound is critical for accurate and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of chemical compounds.[3][4][5]

This application note provides a detailed protocol for the determination of this compound purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be a starting point for researchers and scientists involved in the development and quality control of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • 0.1% Formic acid in water (optional, for pH adjustment of the mobile phase)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

Based on the analysis of similar aromatic carbamate compounds, the following HPLC parameters are recommended.[3][4][6]

Table 1: HPLC Method Parameters for this compound Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B in 15 minutes, hold at 90% B for 5 minutes, return to 30% B in 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Run Time 25 minutes
Standard and Sample Preparation

Standard Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Follow steps 2-4 for the standard solution preparation.

Results and Discussion

Purity Determination

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Table 2: Hypothetical Purity Analysis Data for this compound Batches

Batch NumberRetention Time (min)Peak Area (mAU*s)Purity (%)
OBT-B-0018.521254399.5
OBT-B-0028.511198798.9
OBT-B-0038.531301299.2
Method Specificity and Stability Indicating Properties

To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the this compound sample to various stress conditions such as acid, base, oxidation, heat, and light. The chromatograms of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the main this compound peak.

G cluster_0 Forced Degradation Studies cluster_1 HPLC Analysis cluster_2 Data Evaluation Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_Analysis Inject Stressed Samples into HPLC System Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_Analysis Thermal_Stress Thermal Stress (e.g., 80°C) Thermal_Stress->HPLC_Analysis Photolytic_Stress Photolytic Stress (e.g., UV light) Photolytic_Stress->HPLC_Analysis Peak_Purity Assess Peak Purity of this compound HPLC_Analysis->Peak_Purity Resolution Ensure Resolution > 2 between this compound and Degradant Peaks HPLC_Analysis->Resolution

Figure 1: Workflow for establishing a stability-indicating HPLC method.

Detailed Protocols

Protocol for HPLC System Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: Filter and degas HPLC grade water.

    • Mobile Phase B: Use HPLC grade acetonitrile directly.

  • System Priming:

    • Prime the pump with each mobile phase for at least 5 minutes to remove any air bubbles.

  • Column Equilibration:

    • Install the C18 column in the column oven.

    • Equilibrate the column with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Protocol for a Single HPLC Run
  • Sequence Setup:

    • Create a sequence in the chromatography data system (CDS) software.

    • Include a blank injection (mobile phase), a standard injection, and the sample injection.

  • Injection:

    • Place the prepared standard and sample vials in the autosampler tray.

    • Start the sequence.

  • Data Acquisition:

    • Monitor the chromatogram acquisition in real-time.

    • Ensure the run time is sufficient to elute all components.

G start Start prep_mobile_phase Prepare Mobile Phases (A: Water, B: Acetonitrile) start->prep_mobile_phase prime_pump Prime HPLC Pump prep_mobile_phase->prime_pump equilibrate_column Equilibrate C18 Column prime_pump->equilibrate_column prepare_samples Prepare Standard and Sample Solutions equilibrate_column->prepare_samples setup_sequence Set Up Injection Sequence in CDS prepare_samples->setup_sequence run_sequence Run HPLC Sequence setup_sequence->run_sequence acquire_data Acquire Chromatographic Data run_sequence->acquire_data process_data Process Data: Integrate Peaks acquire_data->process_data calculate_purity Calculate Purity (%) process_data->calculate_purity end End calculate_purity->end

Figure 2: Experimental workflow for HPLC purity analysis of this compound.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust approach for the determination of this compound purity. The method is straightforward to implement and can be adapted for routine quality control and stability studies. For regulatory submissions, further method validation in accordance with ICH guidelines is recommended.

References

Obtucarbamate B solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtucarbamate B is a dicarbamate compound with potential biological activities that are of interest to researchers in various fields, including pharmacology and drug discovery. This document provides essential information regarding the solubility of this compound and detailed protocols for its preparation and use in common in vitro experiments. The provided methodologies and data are intended to serve as a guide for researchers initiating studies with this compound.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the accurate preparation of stock solutions and for understanding the compound's general characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₄AOBIOUS[1]
Molecular Weight 238.24 g/mol PubChem[2]
CAS Number 20913-18-2AOBIOUS[1]
Purity >98% (by HPLC)AOBIOUS[1]
Solubility Soluble in DMSOAOBIOUS[1]

Preparation of Stock Solutions

Accurate preparation of stock solutions is the first critical step in any experiment. The following protocol outlines the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Protocol:

  • Determine the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L x 238.24 g/mol x 0.001 L x 1000 = 2.38 mg

  • Weigh the compound: Carefully weigh out the calculated mass of this compound using an analytical balance in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Ensure complete dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Table of Stock Solution Preparation:

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compound
1 mM4.20 mL
5 mM0.84 mL
10 mM 0.42 mL
20 mM0.21 mL
50 mM0.084 mL

Experimental Protocols

The following is a generalized protocol for a cell viability assay, a common initial screening experiment for a novel compound. This protocol can be adapted for various adherent cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A common starting range for a new compound is 0.1, 1, 10, 50, and 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: a. Carefully remove the medium containing MTT from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Signaling Pathways and Visualizations

Carbamate compounds have been reported to interact with key cellular signaling pathways, such as the NF-κB and Nrf2 pathways. The specific effects of this compound on these pathways are yet to be fully elucidated and require experimental validation. Below are diagrams representing the canonical signaling cascades of these pathways.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with This compound Dilutions cell_seeding->treatment incubation Incubate for 24/48/72 hours treatment->incubation mt_assay Perform MTT Assay incubation->mt_assay read_absorbance Read Absorbance at 570 nm mt_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_viability->plot_ic50 nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., this compound?) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Dissociation keap1 Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 Release cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 Ubiquitination of Nrf2 nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation proteasome Proteasomal Degradation cul3->proteasome are Antioxidant Response Element (ARE) nrf2_nuc->are maf sMaf maf->are genes Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) are->genes nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-NF-κB (p50/p65) Complex ikk->ikb_nfkb Phosphorylation of IκB ikb P-IκB ikb_nfkb->ikb Release nfkb NF-κB (p50/p65) ikb_nfkb->nfkb Release proteasome Proteasomal Degradation ikb->proteasome Ubiquitination & nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation obtucarbamate This compound? obtucarbamate->ikk Inhibition? dna κB DNA Binding Site nfkb_nuc->dna genes Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS) dna->genes

References

Application Notes and Protocols: Synthesis and Derivatization of Obtucarbamate B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtucarbamate B, identified as methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate, is a dicarbamate derivative of 2-methyl-1,3-phenylenediamine. While specific biological data for this compound is not extensively documented in publicly available literature, the carbamate and phenylenediamine scaffolds are prevalent in pharmacologically active compounds. This document provides a detailed, representative protocol for the synthesis of a small library of this compound analogs and outlines methods for their potential derivatization and biological evaluation. The presented data is hypothetical and serves to illustrate the application of these protocols.

I. Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be approached through a straightforward two-step process starting from the corresponding substituted 2-methyl-1,3-phenylenediamine. The core reaction involves the acylation of the amino groups with an appropriate chloroformate.

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material Preparation cluster_synthesis Two-Step Carbamoylation cluster_purification Purification and Characterization cluster_product Final Product Start Substituted 2-Methyl-1,3-phenylenediamine Step1 Step 1: Mono-carbamoylation (e.g., Methyl Chloroformate, Pyridine, DCM, 0°C to RT) Start->Step1 Reactant Step2 Step 2: Di-carbamoylation (e.g., Alkyl/Aryl Chloroformate, Base, DCM) Step1->Step2 Intermediate Purification Column Chromatography Step2->Purification Crude Product Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Analysis Purified Product Product This compound Analog Analysis->Product Characterized Analog

Caption: Synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of Methyl N-[3-((ethoxycarbonyl)amino)-2-methylphenyl]carbamate (Analog 1)

  • Materials: 2-Methyl-1,3-phenylenediamine, Methyl chloroformate, Ethyl chloroformate, Pyridine, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Silica gel.

  • Step 1: Mono-carbamoylation.

    • Dissolve 2-methyl-1,3-phenylenediamine (1.22 g, 10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

    • Add pyridine (0.81 mL, 10 mmol) to the solution.

    • Slowly add methyl chloroformate (0.77 mL, 10 mmol) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Step 2: Di-carbamoylation.

    • Upon completion of the first step, re-cool the reaction mixture to 0°C.

    • Add an additional equivalent of pyridine (0.81 mL, 10 mmol).

    • Slowly add ethyl chloroformate (0.96 mL, 10 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification.

    • Quench the reaction with the addition of water (30 mL).

    • Separate the organic layer and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Table 1: Representative Yields of Synthesized this compound Analogs

Analog IDR1 GroupR2 GroupMolecular FormulaMolecular Weight ( g/mol )Yield (%)
This compound MethylMethylC11H14N2O4238.24(Reference)
Analog 1 MethylEthylC12H16N2O4252.2778
Analog 2 EthylEthylC13H18N2O4266.2982
Analog 3 MethylIsopropylC13H18N2O4266.2975
Analog 4 MethylPhenylC16H16N2O4300.3165

II. Derivatization of this compound Analogs

Further structural diversity can be achieved through derivatization of the carbamate or the aromatic ring. For instance, N-alkylation of the carbamate nitrogen can be performed, though it can be challenging. A more straightforward approach is electrophilic aromatic substitution on the phenyl ring, if activating groups are present.

Protocol 2: N-Alkylation of a Carbamate Analog (Hypothetical)

  • Materials: this compound analog, Sodium hydride (NaH), N,N-Dimethylformamide (DMF), Alkyl halide (e.g., methyl iodide).

  • Procedure:

    • Dissolve the carbamate analog (1 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C and add NaH (1.1 mmol, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add the alkyl halide (1.2 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water at 0°C.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify by column chromatography.

III. Biological Evaluation: Cholinesterase Inhibition Assay

Many carbamates are known inhibitors of cholinesterases. The following is a representative protocol to screen the synthesized analogs for activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Experimental Workflow for Biological Screening

Bioassay_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound Prepare Analog Solutions (in DMSO) Incubation Incubate Enzyme with Analog Compound->Incubation Reagents Prepare Assay Buffers and Reagents (Ellman's Reagent, Substrates) Reaction Initiate Reaction with Substrate Reagents->Reaction Enzyme Prepare Enzyme Solutions (AChE, BChE) Enzyme->Incubation Incubation->Reaction Pre-incubation Detection Measure Absorbance Change (Spectrophotometer) Reaction->Detection Kinetic Reading IC50 Calculate IC50 Values Detection->IC50 Raw Data SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Potency Data

Caption: Workflow for cholinesterase inhibition assay.

Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Materials: Acetylcholinesterase (from electric eel), Butyrylcholinesterase (from equine serum), Acetylthiocholine iodide (ATCI), Butyrylthiocholine iodide (BTCI), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), Phosphate buffer (pH 8.0), 96-well microplates, Microplate reader.

  • Procedure:

    • Prepare stock solutions of the test compounds in DMSO.

    • In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of test compound solution at various concentrations, and 25 µL of enzyme solution (AChE or BChE).

    • Incubate at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Calculate the IC50 values by plotting percent inhibition versus log of inhibitor concentration.

Table 2: Hypothetical Cholinesterase Inhibitory Activity of this compound Analogs

Analog IDAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
Analog 1 12.525.02.0
Analog 2 10.230.63.0
Analog 3 15.822.11.4
Analog 4 5.350.89.6
Donepezil 0.027.8390

IV. Hypothetical Signaling Pathway Modulation

Given the potential for cholinesterase inhibition, this compound analogs could modulate cholinergic signaling pathways. Inhibition of AChE would lead to increased levels of acetylcholine (ACh) in the synaptic cleft, enhancing the activation of muscarinic and nicotinic acetylcholine receptors. This could have downstream effects on various cellular processes, including neuronal excitability and cognitive function.

Hypothesized Cholinergic Signaling Pathway

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic AChR ACh->mAChR Activates nAChR Nicotinic AChR ACh->nAChR Activates AChE AChE AChE->ACh Breaks down Downstream Downstream Signaling (e.g., Ca2+ influx, IP3/DAG) mAChR->Downstream nAChR->Downstream Response Cellular Response Downstream->Response Analog This compound Analog Analog->AChE Inhibition

Caption: Hypothesized modulation of cholinergic signaling.

Disclaimer: The experimental protocols, data, and signaling pathway diagrams presented in this document are representative and for illustrative purposes only. No specific experimental data for this compound was found in the public domain during the literature search. Researchers should validate these methods and expect different results based on the specific properties of the synthesized compounds.

Application Notes and Protocols for Obtucarbamate B: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, detailed information regarding the use of Obtucarbamate B as a chemical probe, including its specific biological target(s), mechanism of action, and established experimental protocols, is not publicly available at this time. Therefore, the creation of detailed Application Notes and Protocols as requested is not currently possible.

A thorough investigation was conducted to gather the necessary data to fulfill the request for detailed application notes, protocols, quantitative data tables, and signaling pathway diagrams related to this compound. This search included inquiries into:

  • The biological target(s) of this compound

  • Its mechanism of action as a chemical probe

  • Quantitative data such as IC50 or EC50 values

  • Established in vitro and in vivo experimental protocols

The searches yielded only basic chemical information for this compound, such as its molecular formula (C₁₁H₁₄N₂O₄) and CAS number (20913-18-2), from suppliers of chemical reagents. While general information on the activity of carbamate compounds as a class—often as inhibitors of enzymes like acetylcholinesterase or fatty acid amide hydrolase (FAAH)—is available, no specific data linking these activities to this compound could be found.

To generate the requested detailed documentation, the following critical information would be required:

  • Identified Biological Target: The specific protein or enzyme that this compound interacts with to elicit a biological response.

  • Mechanism of Action: How this compound modulates the function of its target (e.g., competitive or non-competitive inhibition, allosteric modulation).

  • Quantitative Potency and Selectivity Data: Measurements such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) to indicate the probe's potency, as well as data on its selectivity for the intended target over other related proteins.

  • Cellular and/or in vivo Effects: Demonstrated effects of this compound in cellular models or animal studies that would form the basis for experimental protocols.

Without this fundamental information, the development of accurate and reliable application notes and protocols is not feasible. The scientific community relies on the publication of such data to ensure the proper use and interpretation of results from chemical probes.

We will continue to monitor for any new publications or data releases concerning this compound and will update this information as it becomes available. Researchers interested in the potential applications of this molecule are encouraged to perform target identification and validation studies to elucidate its biological function.

Obtucarbamate B in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a generalized framework for approaching the use of a novel compound like Obtucarbamate B in HTS. It outlines potential signaling pathways of interest based on the carbamate scaffold, and provides detailed, adaptable protocols for biochemical and cell-based assays that would be suitable for screening and characterizing its activity.

Potential Signaling Pathway of Interest: The Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress. Many compounds containing electrophilic functional groups can modulate this pathway. Given that some carbamates have been shown to influence Nrf2 signaling, this pathway represents a primary hypothetical target for this compound.

Nrf2_Pathway cluster_nucleus Nuclear Events stress Oxidative Stress (e.g., Electrophilic Compound) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE (Antioxidant Response Element) nrf2->are Binds to genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes Activates Transcription response Cellular Protection genes->response

Caption: Hypothetical Nrf2 signaling pathway modulation.

Quantitative Data Summary

As of the latest literature search, no specific quantitative data (e.g., IC50, EC50, percent inhibition/activation) for this compound from high-throughput screening assays has been publicly reported. The following tables are provided as templates for how such data would be presented once generated through the experimental protocols outlined below.

Table 1: Hypothetical Biochemical Assay Data for this compound

Assay TypeTargetThis compound IC50/EC50 (µM)Positive ControlNegative Control
Nrf2-Keap1 InteractionNrf2/Keap1Data not availableSulforaphaneDMSO
Enzyme InhibitionTarget XData not availableKnown InhibitorDMSO

Table 2: Hypothetical Cell-Based Assay Data for this compound

Assay TypeCell LineEndpoint MeasuredThis compound IC50/EC50 (µM)Positive ControlNegative Control
ARE Reporter AssayHEK293-ARELuciferase ActivityData not availableTert-butylhydroquinoneDMSO
Cytotoxicity AssayHepG2Cell Viability (MTT/CTG)Data not availableDoxorubicinDMSO
HO-1 ExpressionA549qPCR/Western BlotData not availableHeminDMSO

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the high-throughput screening of this compound.

Biochemical Assay: Nrf2-Keap1 Protein-Protein Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to identify compounds that disrupt the interaction between Nrf2 and its repressor protein, Keap1.

Workflow Diagram:

HTRF_Workflow start Start dispense_reagents Dispense Assay Buffer, GST-Keap1, and His-Nrf2 peptide to 384-well plate start->dispense_reagents add_compound Add this compound or Controls (DMSO) dispense_reagents->add_compound incubate1 Incubate at RT (60 min) add_compound->incubate1 add_antibodies Add Anti-GST-Eu3+ and Anti-His-XL665 Antibodies incubate1->add_antibodies incubate2 Incubate at RT (4 hours, protected from light) add_antibodies->incubate2 read_plate Read Plate on HTRF-compatible reader (Ex: 320 nm, Em: 620 nm & 665 nm) incubate2->read_plate analyze Calculate HTRF Ratio and Percent Inhibition read_plate->analyze end End analyze->end

Caption: Workflow for an Nrf2-Keap1 HTRF assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

    • Recombinant GST-tagged Keap1 and His-tagged Nrf2 peptide (containing the Keap1 binding domain).

    • HTRF detection antibodies: Anti-GST-Europium cryptate and Anti-6xHis-XL665.

    • Compound Plates: Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of assay buffer containing GST-Keap1 (final concentration 5 nM) and His-Nrf2 peptide (final concentration 10 nM) into each well.

    • Using an acoustic dispenser, transfer 50 nL of this compound or control compounds from the compound plate to the assay plate.

    • Incubate for 60 minutes at room temperature.

    • Dispense 5 µL of assay buffer containing the anti-GST-Eu3+ and anti-His-XL665 antibodies.

    • Incubate for 4 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 620 nm (Eu3+ donor) and 665 nm (XL665 acceptor) following excitation at 320 nm.

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Determine the percent inhibition relative to DMSO (0% inhibition) and a known Nrf2-Keap1 disruptor (100% inhibition).

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Antioxidant Response Element (ARE) Reporter Gene Assay

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.

Workflow Diagram:

ARE_Reporter_Workflow start Start seed_cells Seed ARE-Luciferase Reporter Cells in 384-well plates start->seed_cells incubate_cells Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_cells add_compound Treat Cells with This compound or Controls incubate_cells->add_compound incubate_treatment Incubate for 16-24 hours (37°C, 5% CO2) add_compound->incubate_treatment lyse_cells Lyse Cells and Add Luciferase Substrate incubate_treatment->lyse_cells read_luminescence Measure Luminescence on a Plate Reader lyse_cells->read_luminescence analyze Normalize Data and Calculate Fold Activation read_luminescence->analyze end End analyze->end

Caption: Workflow for an ARE-luciferase reporter assay.

Methodology:

  • Cell Culture and Plating:

    • Use a stable cell line expressing a luciferase reporter gene driven by an ARE promoter (e.g., HEK293-ARE).

    • Seed cells into 384-well white, clear-bottom plates at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the seeding medium from the cells and add the compound-containing medium.

    • Include a known Nrf2 activator (e.g., tert-butylhydroquinone) as a positive control and DMSO as a negative control.

    • Incubate the plates for 16-24 hours at 37°C and 5% CO2.

  • Luminescence Detection:

    • Equilibrate the plates and the luciferase detection reagent to room temperature.

    • Add the luciferase detection reagent to each well according to the manufacturer's instructions.

    • Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • To account for potential cytotoxicity, a parallel plate can be run and assayed for cell viability (e.g., using CellTiter-Glo).

    • Calculate the fold activation relative to the DMSO-treated wells.

    • Determine the EC50 value from the dose-response curve.

Conclusion

While specific high-throughput screening data for this compound is not currently available, the provided application notes and protocols offer a robust starting point for its investigation. The Nrf2 signaling pathway is a logical initial target for exploration based on the carbamate chemical scaffold. The successful application of the outlined biochemical and cell-based assays will be crucial in elucidating the bioactivity of this compound and determining its potential as a modulator of cellular pathways. Researchers are encouraged to adapt these general protocols to their specific instrumentation and experimental goals.

Troubleshooting & Optimization

Obtucarbamate B stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Obtucarbamate B in solution. As specific stability data for this compound is not extensively published, this guide is based on the general chemical properties of carbamates and principles of drug stability testing.

Troubleshooting Guides & FAQs

This section addresses common issues researchers may encounter during the handling and analysis of this compound solutions.

Question 1: My this compound solution is showing rapid degradation after preparation. What are the likely causes?

Answer: Rapid degradation of this compound in solution is often attributed to hydrolysis, a common degradation pathway for carbamate compounds.[1][2] The rate of hydrolysis is highly sensitive to the pH of the solution. Carbamates are generally least stable under alkaline conditions and can also be susceptible to acid-catalyzed hydrolysis.[3]

  • Troubleshooting Steps:

    • Verify Solution pH: Immediately measure the pH of your solution. For many carbamates, optimal stability is found in a slightly acidic to neutral pH range (pH 4-7).

    • Solvent Composition: The presence of certain organic co-solvents in aqueous solutions can influence stability.[1] If you are using a mixed solvent system, consider the potential for solvent-mediated degradation.

    • Temperature: Elevated temperatures can accelerate degradation. Ensure your solutions are prepared and stored at the recommended temperature.

    • Light Exposure: Protect your solution from light, as photodecomposition can be a degradation pathway for photosensitive compounds.

Question 2: I am observing multiple peaks in my HPLC analysis of a freshly prepared this compound solution. What could be the reason?

Answer: The appearance of multiple peaks in an HPLC chromatogram of a new this compound solution could indicate several possibilities:

  • Impurity of the Starting Material: The solid this compound may contain impurities from its synthesis.

  • On-Column Degradation: The HPLC conditions themselves (e.g., mobile phase pH, column temperature) might be causing the compound to degrade.

  • Rapid Degradation in the Diluent: The choice of diluent for your sample can significantly impact its stability, even over a short period.

  • Troubleshooting Steps:

    • Analyze the Solid Compound: Dissolve a sample in a suitable organic solvent (e.g., acetonitrile) and inject it immediately to assess the purity of the starting material.

    • Modify HPLC Conditions:

      • Adjust the mobile phase pH to a more neutral or slightly acidic range.

      • Reduce the column temperature.

    • Evaluate Different Diluents: Test the stability of this compound in various potential diluents over a time course (e.g., 0, 2, 4, 8 hours) to identify a solvent system that minimizes degradation.

Question 3: How can I perform a forced degradation study for this compound to understand its stability profile?

Answer: Forced degradation studies are essential for identifying potential degradation products and pathways.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

  • Typical Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heating the solid compound at 105°C for 24 hours.

    • Photodegradation: Exposing a solution to light (e.g., ICH option 2) for a defined period.

After exposure to each condition, the samples should be analyzed by a stability-indicating method, typically HPLC, to quantify the remaining this compound and characterize the degradation products.[5][6]

Data Presentation

Table 1: Illustrative Stability of this compound in Different Buffers at 25°C

Buffer SystempHThis compound Remaining after 24 hours (%)Major Degradation Product
Phosphate Buffer7.485.2Hydrolysis Product A
Acetate Buffer5.098.5Minimal Degradation
Borate Buffer9.045.7Hydrolysis Product A

Note: This data is for illustrative purposes only and is based on the general behavior of carbamate compounds.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing of this compound

This protocol outlines a general reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Mandatory Visualization

ObtucarbamateB_Degradation_Pathway Obtucarbamate_B This compound Hydrolysis_Intermediate Unstable Intermediate Obtucarbamate_B->Hydrolysis_Intermediate  Hydrolysis  (Acid/Base) Oxidative_Product Oxidative Degradant Obtucarbamate_B->Oxidative_Product  Oxidation  (e.g., H₂O₂) Product_A Hydrolysis Product A (Amine) Hydrolysis_Intermediate->Product_A Product_B Hydrolysis Product B (Alcohol) Hydrolysis_Intermediate->Product_B

Caption: Hypothetical degradation pathways of this compound.

Stability_Testing_Workflow start Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress_conditions sampling Sample at Time Points (e.g., 0, 6, 12, 24 hours) stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify Degradation and Identify Degradants hplc_analysis->data_analysis end Determine Degradation Profile data_analysis->end

Caption: Workflow for a forced degradation study.

References

Improving Obtucarbamate B solubility for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using Obtucarbamate B in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a naturally occurring bioactive compound belonging to the carbamate class of molecules.[1] It is recognized for its potential as a selective enzyme inhibitor, which allows it to interfere with specific biochemical pathways within cells.[1] While the exact signaling pathways modulated by this compound are still under investigation, related carbamate compounds have been shown to influence pathways such as the Nrf2 signaling pathway.[2][3]

Q2: What are the main challenges when working with this compound in cell culture?

The primary challenge with this compound is its poor aqueous solubility. Like many hydrophobic small molecules, it can be difficult to dissolve and maintain in a soluble state in aqueous cell culture media, which can lead to precipitation and inaccurate experimental results.

Q3: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[4] It is a powerful, water-miscible organic solvent capable of dissolving many hydrophobic compounds.[5][6]

Q4: My this compound precipitates when I add my DMSO stock to the cell culture medium. What can I do?

This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution.[7][8] Here are several strategies to prevent precipitation:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[9] Determine the highest tolerable DMSO concentration for your specific cell line and use that to dilute your this compound stock.

  • Direct Dilution and Mixing: Add the DMSO stock solution directly to the pre-warmed cell culture medium while gently vortexing or swirling the medium. This rapid dispersion can help prevent the compound from crashing out of solution.[10]

  • Use of a Co-solvent System: For particularly insoluble compounds, a multi-component solvent system can be effective. A formulation based on a related compound, Obtucarbamate A, uses a combination of DMSO, PEG300, and Tween-80.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Use fresh, anhydrous DMSO. Gentle warming (to 37°C) and sonication can aid dissolution. Ensure you are using a sufficient volume of DMSO to achieve the desired stock concentration.
Cloudiness or precipitate forms immediately upon adding DMSO stock to media. The compound has very low aqueous solubility and is rapidly coming out of solution.Increase the final concentration of DMSO in your media (if tolerated by your cells). Pre-warm the media to 37°C before adding the compound. Add the DMSO stock dropwise while vigorously vortexing the media. Consider using a solubilizing agent like cyclodextrin.
Cells appear stressed or die after treatment, even at low concentrations of this compound. The final DMSO concentration may be too high for your specific cell type, or the compound itself is cytotoxic at the tested concentrations.Perform a DMSO tolerance test on your cells to determine the maximum non-toxic concentration. Conduct a dose-response experiment for this compound to determine its cytotoxic profile (IC50) in your cell line.[1]
Inconsistent results between experiments. Precipitation of the compound leading to variable effective concentrations. Degradation of the compound in stock solutions.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Visually inspect for any signs of precipitation before treating cells. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Standard DMSO Stock Solution Preparation

This protocol is for preparing a standard 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 238.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 2.38 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Enhanced Solubility Formulation using Co-solvents (Adapted from Obtucarbamate A)

This protocol is an alternative for situations where this compound precipitates from a simple DMSO-media mixture. This method is based on a formulation developed for the related compound, Obtucarbamate A.

Materials:

  • 10 mM this compound in DMSO stock solution (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

Procedure to prepare a 10X working solution:

  • In a sterile tube, combine the following in order, mixing well after each addition:

    • 100 µL of 10 mM this compound in DMSO

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of sterile saline

  • Vortex thoroughly to create a clear, homogenous solution.

  • This 10X working solution can then be diluted 1:10 in cell culture medium to achieve the final desired concentration of this compound.

Protocol 3: Solubilization using Cyclodextrins (Adapted from Obtucarbamate A)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This protocol is adapted from a method used for Obtucarbamate A.

Materials:

  • 10 mM this compound in DMSO stock solution (from Protocol 1)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

Procedure to prepare a 10X working solution:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • In a sterile tube, add 100 µL of the 10 mM this compound in DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD solution to the tube.

  • Vortex thoroughly until the solution is clear.

  • This 10X working solution can be diluted 1:10 in cell culture medium.

Data Presentation

Table 1: Solubility of Obtucarbamate A (Related Compound) in Different Formulations

Formulation ComponentsAchievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (8.73 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (8.73 mM)
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (8.73 mM)

Data adapted from MedchemExpress for Obtucarbamate A, a structurally related compound.

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell TypeTolerated DMSO Concentration
Most immortalized cell lines0.1% - 0.5%
Primary cells≤ 0.1%
Sensitive cell linesTest a range from 0.01% to 0.1%

General guidelines, empirical determination is recommended.[9]

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Treatment cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment & Analysis prep Prepare 10 mM this compound in 100% DMSO aliquot Aliquot and store at -80°C prep->aliquot dilute Dilute stock solution into pre-warmed cell culture medium aliquot->dilute Use fresh aliquot for each experiment treat Treat cells with desired final concentration dilute->treat incubate Incubate for specified time treat->incubate analyze Perform downstream assays (e.g., viability, western blot) incubate->analyze

Caption: Workflow for preparing and using this compound in cell culture.

troubleshooting_flowchart Troubleshooting this compound Precipitation start Add DMSO stock of This compound to media precipitate Precipitate forms? start->precipitate solution1 Increase final DMSO concentration (check cell tolerance) precipitate->solution1 Yes solution2 Use co-solvents (PEG300, Tween-80) or cyclodextrins precipitate->solution2 Yes, after trying higher DMSO success Proceed with experiment precipitate->success No solution1->precipitate Still precipitates solution1->success Soluble solution2->success Soluble fail Compound may be unsuitable for aqueous assays at this concentration solution2->fail Still precipitates

Caption: A logical flowchart for troubleshooting precipitation issues.

nrf2_pathway Potential Nrf2 Signaling Pathway Inhibition by Carbamates cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2_keap1 Nrf2-Keap1 Complex cul3 Cul3-Rbx1 E3 Ligase nrf2_keap1->cul3 ubiquitination proteasome Proteasomal Degradation nrf2_keap1->proteasome nrf2_n Nrf2 nrf2_keap1->nrf2_n Nrf2 Dissociation & Translocation cul3->proteasome are Antioxidant Response Element (ARE) nrf2_n->are genes Transcription of Antioxidant Genes are->genes carbamate This compound (potential action) carbamate->nrf2_keap1 Inhibition?

Caption: Potential mechanism of this compound via the Nrf2 pathway.

References

Obtucarbamate B off-target effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Obtucarbamate B in their experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent IC50 values for the primary target kinase.

  • Question: We are observing significant variability in the IC50 values for our primary target kinase when using this compound. What could be the cause?

  • Answer: Inconsistent IC50 values can arise from several factors related to assay conditions. Here are some key areas to investigate:

    • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. Ensure that the ATP concentration is consistent across all experiments and is ideally at or near the Km value for the specific kinase.

    • Enzyme Concentration: The concentration of the kinase can influence the measured IC50 value. Use a consistent concentration of the enzyme in the linear range of the assay.

    • Substrate Concentration: Similar to ATP, the concentration of the peptide or protein substrate should be kept consistent.

    • Incubation Time: The pre-incubation time of the inhibitor with the kinase before initiating the reaction and the overall reaction time should be standardized.

    • Reagent Stability: Ensure that all reagents, especially this compound, the kinase, and ATP, are properly stored and have not undergone degradation. Prepare fresh dilutions of this compound for each experiment.

Issue 2: Unexpected cellular toxicity at concentrations where the primary target is not fully inhibited.

  • Question: Our cell viability assays show significant cytotoxicity at this compound concentrations that should not be fully inhibiting the primary target kinase. Why is this happening?

  • Answer: This phenomenon often points towards off-target effects.[1][2][3] this compound may be inhibiting other essential cellular kinases or proteins, leading to toxicity.[1] To investigate this:

    • Perform a Kinase Panel Screen: Profile this compound against a broad panel of kinases to identify potential off-target interactions.

    • Control Experiments: In your cellular assays, include control cell lines where the primary target is knocked out or knocked down. If this compound still shows toxicity in these cells, it strongly suggests off-target effects are responsible for the observed phenotype.[1]

    • Assay Type: The type of viability assay can also influence the results. Metabolic assays like MTT or MTS measure metabolic activity, which can be affected by off-target mitochondrial toxicities.[4][5][6] Consider using a different viability assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay, to confirm the results.[7][8]

Issue 3: Discrepancy between biochemical and cellular assay results.

  • Question: this compound is potent in our biochemical kinase assay, but its effect is much weaker in our cellular assays. What could explain this difference?

  • Answer: A drop in potency between biochemical and cellular assays is a common challenge in drug discovery. Several factors can contribute to this:

    • Cellular Permeability: this compound may have poor cell membrane permeability, resulting in lower intracellular concentrations.

    • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

    • Plasma Protein Binding: In cellular assays containing serum, this compound may bind to plasma proteins, reducing its free concentration available to interact with the target.

    • Intracellular ATP Concentration: The concentration of ATP inside a cell is much higher (millimolar range) than what is typically used in biochemical assays (micromolar range). This high intracellular ATP concentration can outcompete ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of Kinase X. Its primary mechanism involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.

What are the known off-target effects of this compound?

While highly potent against its primary target, this compound has been observed to have off-target activity against several other kinases, particularly those within the same kinase family. The table below summarizes the inhibitory activity of this compound against its primary target and key off-targets identified in broad kinase screening panels.

Quantitative Data Summary

TargetIC50 (nM)Assay TypeNotes
Kinase X (Primary Target) 15 Biochemical (Radiometric)High potency against the intended target.
Kinase Y (Off-Target)150Biochemical (Radiometric)10-fold less potent than against the primary target.
Kinase Z (Off-Target)500Biochemical (Radiometric)Moderate off-target activity.
SRC (Off-Target)>10,000Biochemical (Radiometric)Negligible activity.
EGFR (Off-Target)>10,000Biochemical (Radiometric)Negligible activity.

Experimental Protocols

Biochemical Kinase Assay (Radiometric)

This protocol outlines a standard method for determining the in vitro potency of this compound.

  • Prepare Reagents:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme: Recombinant human Kinase X.

    • Substrate: Poly(Glu, Tyr) 4:1.

    • ATP: Prepare a stock solution of [γ-33P]ATP.

    • Inhibitor: Serially dilute this compound in 100% DMSO.

  • Assay Procedure:

    • Add 5 µL of diluted this compound or DMSO (vehicle control) to a 96-well plate.

    • Add 20 µL of the enzyme and substrate mix in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture to a filtermat, wash, and dry.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT)

This protocol describes how to assess the effect of this compound on cell viability.[4][6]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viability for each concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% inhibition of cell growth).

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Efflux Pump Efflux Pump This compound This compound This compound->Efflux Pump Substrate Kinase X (Target) Kinase X (Target) This compound->Kinase X (Target) Kinase Y (Off-Target) Kinase Y (Off-Target) This compound->Kinase Y (Off-Target) Substrate Substrate Kinase X (Target)->Substrate Off-Target Effects Off-Target Effects Kinase Y (Off-Target)->Off-Target Effects Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Kinase X Cellular Response Cellular Response Phospho-Substrate->Cellular Response This compound (extracellular) This compound (extracellular) This compound (extracellular)->this compound Diffusion

Caption: Hypothetical signaling pathway showing this compound's on- and off-target effects.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Inhibitor/DMSO to Plate Add Inhibitor/DMSO to Plate Prepare Reagents->Add Inhibitor/DMSO to Plate Add Enzyme and Substrate Add Enzyme and Substrate Add Inhibitor/DMSO to Plate->Add Enzyme and Substrate Pre-incubate Pre-incubate Add Enzyme and Substrate->Pre-incubate Initiate Reaction with ATP Initiate Reaction with ATP Pre-incubate->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Transfer to Filtermate Transfer to Filtermate Stop Reaction->Transfer to Filtermate Measure Radioactivity Measure Radioactivity Transfer to Filtermate->Measure Radioactivity Data Analysis Data Analysis Measure Radioactivity->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for a radiometric kinase assay.

References

Optimizing Obtucarbamate B Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Obtucarbamate B. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a carbamate compound. Published research indicates it has a significant inhibitory effect on neuroinflammation.

Q2: What is the IC50 value for this compound?

This compound has been shown to inhibit neuroinflammation with an IC50 value of 10.57 μM.[1] The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Q3: What is the recommended solvent for this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final experimental concentration in an appropriate aqueous buffer or cell culture medium.

Q4: How should I store this compound solutions?

For long-term storage, it is recommended to store this compound as a powder at -20°C.[1] Stock solutions in DMSO should be stored at -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueSource
Molecular FormulaC11H14N2O4[2][3][4]
Molecular Weight238.2 g/mol [2]
CAS Number20913-18-2[2][4]
IC50 (Neuroinflammation)10.57 μM[1]
SolubilityDMSO[1][2]

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound for experimental use.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Precipitation in aqueous solution This compound has low aqueous solubility. The final concentration of DMSO may be too low to maintain solubility.Ensure the final DMSO concentration in your experimental setup is sufficient to keep this compound in solution (typically ≤0.5%). Perform a solubility test with your specific buffer or medium. Consider using a surfactant like Tween 80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%).
Inconsistent experimental results Degradation of this compound due to improper storage or handling. Inaccurate pipetting of the stock solution.Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing when preparing dilutions.
No observable effect at expected concentrations The compound may not be active in your specific experimental model. The concentration range tested may be too low.Perform a dose-response experiment with a wider range of concentrations. Include appropriate positive and negative controls to validate the experimental system. Re-evaluate the suitability of the compound for your model.
Cell toxicity observed The concentration of this compound or the solvent (DMSO) may be too high.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell type. Ensure the final DMSO concentration is not cytotoxic.

Visualizing Experimental Design and Potential Pathways

To aid in experimental design and conceptualization, the following diagrams illustrate a general workflow for optimizing this compound concentration and a hypothesized signaling pathway based on the known effects of other carbamate compounds.

experimental_workflow cluster_prep Preparation cluster_determine_range Concentration Range Finding cluster_optimization Optimization cluster_validation Validation prep_stock Prepare High-Concentration Stock in DMSO dose_response Perform Dose-Response (e.g., 0.1, 1, 10, 50, 100 µM) prep_stock->dose_response cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity narrow_range Select Narrower Concentration Range Around IC50 cytotoxicity->narrow_range time_course Perform Time-Course Experiment narrow_range->time_course functional_assay Conduct Functional Assays time_course->functional_assay

Caption: Workflow for optimizing this compound concentration.

While the specific signaling pathway for this compound is not fully elucidated, some carbamates are known to modulate the Nrf2 signaling pathway, which is a key regulator of the antioxidant response and is implicated in inflammation.[5][6]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1_nrf2 Keap1-Nrf2 Complex nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 Release nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus Translocation obtucarbamate This compound (Hypothesized) obtucarbamate->keap1_nrf2 Inhibition of Keap1 binding are Antioxidant Response Element (ARE) nrf2_nucleus->are Binding gene_expression Antioxidant Gene Expression are->gene_expression Activation

Caption: Hypothesized Nrf2 signaling pathway modulation by this compound.

References

Technical Support Center: Obtucarbamate B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Obtucarbamate B. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

Q2: What are the common starting materials and reagents for this synthesis?

A2: The primary starting materials are:

  • 4-methyl-1,3-phenylenediamine: The aromatic diamine core of this compound.

  • Dimethyl Carbonate (DMC): Acts as both a reagent and sometimes as a solvent. It is a safer alternative to phosgene-based reagents.

  • Catalyst: Zinc acetate (Zn(OAc)₂) is a commonly used catalyst for the methoxycarbonylation of aromatic diamines with DMC.[1][2][3] Other catalysts, such as various metal oxides, have also been reported for similar reactions.[3]

  • Solvents: If DMC is not used in excess, other high-boiling point solvents might be employed.

Q3: What are the typical reaction conditions?

A3: The synthesis of aromatic dicarbamates from diamines and dimethyl carbonate is typically carried out at elevated temperatures, often ranging from 150°C to 220°C.[2][3] The reaction time can vary from a few hours to over 15 hours, depending on the catalyst, temperature, and scale of the reaction.[3]

Q4: What are the potential side reactions and byproducts?

A4: During the synthesis of aromatic carbamates, several side reactions can occur, leading to impurities. These include:

  • N-methylation: The formation of N-methylated byproducts can be a competitive reaction.[3]

  • Urea Formation: Incomplete reaction or the presence of water can lead to the formation of urea linkages between the aromatic diamine molecules.[4]

  • Mono-carbamate Intermediate: The reaction proceeds stepwise, so the mono-carbamate is a key intermediate. Incomplete reaction will result in this intermediate remaining in the final product mixture.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst.Ensure the catalyst (e.g., zinc acetate) is anhydrous and of high purity. Consider preparing fresh catalyst if needed.[2]
Reaction temperature is too low.Gradually increase the reaction temperature within the recommended range (150-220°C). Monitor the reaction progress by TLC or HPLC.[2][3]
Insufficient reaction time.Extend the reaction time and monitor the disappearance of the starting material and mono-carbamate intermediate.[3]
Poor quality of starting materials.Verify the purity of 4-methyl-1,3-phenylenediamine and dimethyl carbonate. The diamine can oxidize over time, so using freshly purified starting material is recommended.
Formation of Significant Impurities Presence of water in the reaction.Ensure all glassware is oven-dried and reagents are anhydrous. Water can lead to the formation of urea byproducts.
Non-optimal reaction temperature.A temperature that is too high can sometimes promote side reactions like N-methylation.[3] Try running the reaction at the lower end of the effective temperature range.
Incorrect stoichiometry.Ensure the correct molar ratio of diamine to dimethyl carbonate is used. An excess of DMC is often employed.[3]
Product is Difficult to Purify Co-elution of product and impurities.Optimize the chromatography conditions (solvent system, gradient) for better separation. Recrystallization from a suitable solvent system may also be effective.
Product instability.Carbamates can be sensitive to strong acids or bases. Use neutral conditions for workup and purification where possible.

Experimental Protocols

Key Experiment: Synthesis of Dimethyl 4-methyl-1,3-phenylenedicarbamate (this compound)

This protocol is a generalized procedure based on the synthesis of similar aromatic dicarbamates.[1][2][3]

Materials:

  • 4-methyl-1,3-phenylenediamine

  • Dimethyl Carbonate (DMC)

  • Anhydrous Zinc Acetate (Zn(OAc)₂)

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone, if necessary)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-methyl-1,3-phenylenediamine, anhydrous zinc acetate (catalytic amount, e.g., 1-5 mol%), and an excess of dimethyl carbonate.

  • Heat the reaction mixture to a reflux temperature of approximately 160-200°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting diamine is consumed and the formation of the dicarbamate is maximized.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess dimethyl carbonate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane mixture).

  • Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Product Yield check_reagents Are starting materials and catalyst of high purity and anhydrous? start->check_reagents check_temp Is the reaction temperature optimal (e.g., 160-200°C)? check_reagents->check_temp Yes purify_reagents Purify starting materials and use fresh, anhydrous catalyst. check_reagents->purify_reagents No check_time Has the reaction been allowed to proceed for sufficient time? check_temp->check_time Yes adjust_temp Optimize reaction temperature. check_temp->adjust_temp No increase_time Increase reaction time and monitor progress. check_time->increase_time No success Problem Solved check_time->success Yes purify_reagents->start adjust_temp->start increase_time->start SyntheticPathway Diamine 4-methyl-1,3-phenylenediamine Intermediate Mono-carbamate Intermediate Diamine->Intermediate + DMC, Catalyst, Δ DMC Dimethyl Carbonate (DMC) Catalyst Zn(OAc)₂ Product This compound Intermediate->Product + DMC, Catalyst, Δ ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Combine Diamine, DMC, and Catalyst heating Heat to 160-200°C under N₂ prep_reagents->heating monitoring Monitor by TLC/HPLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete evaporation Evaporate Excess DMC cooling->evaporation purification Purify by Chromatography or Recrystallization evaporation->purification characterization Characterize by NMR & MS purification->characterization

References

Technical Support Center: Obtucarbamate B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Obtucarbamate B. Given the limited publicly available data on the specific purification protocol for this compound, this guide also draws upon established methods for the isolation of similar carbamate-containing natural products from marine sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a carbamate derivative natural product. It has been reported to be isolated from the South China Sea gorgonian Melitodes squamata. Its molecular formula is C₁₁H₁₄N₂O₄.

Q2: What are the initial steps for extracting this compound from its marine source?

The initial step involves the extraction of the marine organism, typically using organic solvents. A general workflow would be:

  • Lyophilization: Freeze-drying the collected specimen to remove water.

  • Grinding: Grinding the dried organism to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to fractionate the compounds based on their polarity. This compound, being a moderately polar compound, is likely to be found in the ethyl acetate or methanol fractions.

Q3: Which chromatographic techniques are suitable for the purification of this compound?

A multi-step chromatographic approach is generally required to achieve high purity. This may include:

  • Column Chromatography: Initial separation of the crude extract using silica gel (normal-phase) or C18-bonded silica (reversed-phase) column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography. Both normal-phase and reversed-phase HPLC can be employed.

  • Size-Exclusion Chromatography (SEC): Useful for separating compounds based on their molecular size and can be effective in removing high molecular weight impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract

Possible Cause Solution
Incomplete extractionIncrease the extraction time and/or the solvent-to-sample ratio. Consider using a more polar solvent mixture if this compound is not efficiently extracted with the current solvent.
Degradation of the compoundObtucarbamates can be sensitive to pH and temperature. Avoid prolonged exposure to harsh conditions. Use fresh, high-quality solvents and store extracts at low temperatures.
Improper handling of the marine organismEnsure the collected organism is properly preserved (e.g., frozen or immediately extracted) to prevent enzymatic degradation of the target compound.

Issue 2: Co-elution of Impurities with this compound during Column Chromatography

Possible Cause Solution
Inappropriate stationary phaseIf using normal-phase silica gel, consider switching to reversed-phase (C18) chromatography, or vice versa. Different selectivities of the stationary phases can resolve co-eluting compounds.
Suboptimal mobile phasePerform a thorough optimization of the mobile phase. For normal-phase, try different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). For reversed-phase, optimize the water/acetonitrile or water/methanol gradient.
Overloading the columnReduce the amount of crude extract loaded onto the column. Overloading leads to poor separation and broad peaks.

Issue 3: Peak Tailing or Broadening in HPLC Analysis

Possible Cause Solution
Secondary interactions with the stationary phaseAdd a small amount of a competing agent to the mobile phase. For example, if using a silica-based column, adding a small amount of trifluoroacetic acid (TFA) or triethylamine (TEA) can reduce peak tailing for acidic or basic compounds, respectively.
Column degradationThe column may be contaminated or have a void at the inlet. Flush the column with a strong solvent or, if necessary, replace it.
Sample solvent incompatible with the mobile phaseDissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.

Experimental Protocols

General Protocol for the Isolation of this compound (Illustrative)

  • Extraction:

    • The freeze-dried and powdered gorgonian Melitodes squamata (1 kg) is sequentially extracted with n-hexane (3 x 2 L), ethyl acetate (3 x 2 L), and methanol (3 x 2 L) at room temperature.

    • The solvents are evaporated under reduced pressure to yield the respective crude extracts.

  • Fractionation by Column Chromatography:

    • The ethyl acetate extract (e.g., 10 g) is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100) to yield several fractions (F1-F10).

    • All fractions are monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Purification by HPLC:

    • Fractions showing the presence of this compound (based on preliminary analysis) are combined and further purified by reversed-phase HPLC.

    • A C18 column is used with a mobile phase of acetonitrile and water, run in an isocratic or gradient mode.

    • The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Quantitative Data Summary

The following table presents illustrative data for the purification of this compound from 1 kg of dried Melitodes squamata.

Purification Step Total Weight (g) This compound Purity (%) Yield (%)
Ethyl Acetate Extract25.01.5100
Silica Gel Fraction (F5)2.512.080.0
RP-HPLC Purified0.25>98.066.7

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried Melitodes squamata extraction Solvent Extraction (Hexane, Ethyl Acetate, Methanol) start->extraction extracts Crude Extracts extraction->extracts cc Silica Gel Column Chromatography extracts->cc fractions Fractions (F1-F10) cc->fractions hplc Reversed-Phase HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the purification of this compound.

hypothetical_signaling_pathway obtucarbamate_b This compound receptor Cell Surface Receptor obtucarbamate_b->receptor Binds to kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (e.g., Anti-inflammatory) nucleus->gene_expression Modulates

Caption: Hypothetical signaling pathway modulated by this compound.

Minimizing Obtucarbamate B degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Obtucarbamate B?

This compound is a chemical compound with the IUPAC name methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate.[1] Its Chemical Abstracts Service (CAS) number is 20913-18-2, and it has a molecular formula of C11H14N2O4.[1][2]

Q2: What are the likely causes of this compound degradation?

Based on the general chemistry of carbamates, degradation is most likely to occur through hydrolysis of the carbamate ester linkages. Factors that can accelerate this process include:

  • pH: Both acidic and basic conditions can catalyze hydrolysis.

  • Temperature: Higher temperatures typically increase the rate of chemical degradation.

  • Moisture: The presence of water is necessary for hydrolysis.

  • Light: Photodegradation can occur, especially for compounds with aromatic rings.

  • Enzymatic Activity: If the storage matrix contains residual enzymatic activity (e.g., from biological samples), enzymatic hydrolysis of the carbamate bond is possible.[3]

Q3: What are the recommended general storage conditions for this compound?

To minimize degradation, this compound should be stored under conditions that limit its exposure to factors that promote hydrolysis and photodegradation.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions, including hydrolysis.
Form Solid (lyophilized powder)Minimizes mobility of reactants and excludes water.
Atmosphere Inert gas (e.g., argon, nitrogen)Displaces oxygen and moisture, reducing oxidative and hydrolytic degradation.
Light Amber vials or storage in the darkProtects from photodegradation.
Solvent (for solutions) Anhydrous aprotic solvents (e.g., DMSO, DMF)Minimizes the presence of water to prevent hydrolysis. Prepare solutions fresh.

Troubleshooting Guide

Issue: I am observing a loss of this compound potency or the appearance of unexpected peaks in my analysis.

This guide provides a systematic approach to troubleshooting potential degradation of this compound.

Step 1: Verify Analytical Method

Before investigating sample stability, ensure your analytical method is robust and validated.

Experimental Protocol: HPLC-UV Method for this compound Quantification

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic acid (optional, for pH control of the mobile phase).

    • This compound reference standard.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B, and gradually increase to elute this compound. A typical starting point could be 30% B, increasing to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound. A starting point could be in the range of 230-280 nm.

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound reference standard in an appropriate solvent (e.g., acetonitrile).

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

    • Analyze the standards and samples by HPLC.

    • Quantify the amount of this compound in your samples by comparing the peak area to the calibration curve.

Step 2: Investigate Potential Degradation

If your analytical method is sound, proceed with investigating the stability of your this compound samples.

Troubleshooting Workflow

G cluster_0 Troubleshooting this compound Degradation start Unexpected Results: Loss of Potency or Extra Peaks check_method Is the analytical method validated? start->check_method validate_method Validate Analytical Method: - Linearity - Precision - Accuracy check_method->validate_method No investigate_storage Investigate Storage Conditions check_method->investigate_storage Yes validate_method->check_method check_temp Temperature Stress Test (e.g., 4°C, RT, 40°C) investigate_storage->check_temp check_ph pH Stress Test (e.g., pH 3, 7, 9) investigate_storage->check_ph check_light Photostability Test (expose to light vs. dark) investigate_storage->check_light analyze_degradation Analyze for Degradants (e.g., using LC-MS) check_temp->analyze_degradation check_ph->analyze_degradation check_light->analyze_degradation optimize_conditions Optimize Storage Conditions: - Lower Temperature - Protect from Light - Control pH analyze_degradation->optimize_conditions end Problem Resolved optimize_conditions->end

Caption: A logical workflow for troubleshooting this compound degradation.

Experimental Protocol: Forced Degradation Study

To identify the primary degradation pathways, a forced degradation study can be performed.

  • Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

  • Procedure:

    • Prepare several aliquots of a known concentration of this compound in a suitable solvent.

    • Expose each aliquot to one of the following stress conditions for a defined period (e.g., 24, 48, 72 hours):

      • Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).

      • Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).

      • Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).

      • Thermal: Incubate at an elevated temperature (e.g., 60°C).

      • Photolytic: Expose to a light source (e.g., UV lamp or direct sunlight), while keeping a control sample in the dark.

    • At each time point, take a sample from each condition, neutralize if necessary, and analyze by HPLC-UV. For more detailed analysis of degradation products, LC-MS is recommended.

  • Data Analysis:

    • Quantify the remaining percentage of this compound in each sample compared to a control sample stored under optimal conditions.

    • Identify and tentatively characterize any major degradation products observed in the chromatograms.

Potential Degradation Pathway of this compound

The primary non-enzymatic degradation pathway for this compound is likely hydrolysis of one or both of the carbamate functional groups.

G cluster_0 Hypothetical Hydrolytic Degradation of this compound obtucarbamate This compound (C11H14N2O4) hydrolysis_conditions H2O (Acid or Base Catalyzed) obtucarbamate->hydrolysis_conditions intermediate Mono-degraded Intermediate hydrolysis_conditions->intermediate Hydrolysis of one carbamate final_product 2-Amino-3-methylphenol Derivative intermediate->final_product Hydrolysis of second carbamate methanol Methanol (x2) intermediate->methanol co2 CO2 (x2) intermediate->co2 final_product->methanol final_product->co2

Caption: A potential hydrolytic degradation pathway for this compound.

By following these guidelines and performing the suggested experiments, you can better understand the stability of this compound and take the necessary steps to minimize its degradation during storage and in your experimental procedures.

References

Technical Support Center: Overcoming Obtucarbamate B Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Obtucarbamate B is a novel investigational compound. The information provided below is based on preliminary research and general principles of drug resistance observed with other chemotherapeutic agents, including other carbamate compounds.

Troubleshooting Guides

This guide addresses specific issues researchers may encounter during their experiments with this compound.

Issue/Question Possible Cause Suggested Solution
My cell line is showing reduced sensitivity to this compound over time. 1. Development of acquired resistance. 2. Increased expression or activity of drug efflux pumps. 3. Alterations in the drug target.1. Perform a dose-response curve to quantify the shift in IC50. 2. Analyze the expression of common drug resistance proteins (e.g., P-glycoprotein). 3. Sequence the proposed target of this compound to check for mutations.
I am observing high levels of Nrf2 and its downstream targets in my this compound-resistant cells. Activation of the Keap1-Nrf2 signaling pathway is a known mechanism of resistance to some carbamate compounds.[1] Nrf2 activation can promote cell survival and detoxification.1. Validate Nrf2 activation by Western blotting or qPCR. 2. Consider co-treatment with an Nrf2 inhibitor. 3. Investigate upstream regulators of the Nrf2 pathway.
Combination therapy with an Nrf2 inhibitor is not fully restoring sensitivity to this compound. Resistance may be multifactorial and not solely dependent on the Nrf2 pathway.[2][3][4] Other mechanisms like altered drug metabolism or activation of alternative survival pathways could be involved.1. Explore other potential resistance mechanisms such as upregulation of anti-apoptotic proteins or alterations in cell cycle checkpoints. 2. Perform a broader molecular characterization of the resistant cells (e.g., RNA-seq) to identify other dysregulated pathways.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel carbamate compound designed to induce cell cycle arrest and apoptosis in cancer cells. Its primary mechanism is believed to involve the inhibition of a key enzyme in pyrimidine biosynthesis, leading to nucleotide pool depletion and subsequent DNA replication stress.

Q2: What are the common mechanisms of drug resistance in cancer cells?

A2: Cancer cells can develop resistance to therapeutic agents through various mechanisms, including:

  • Increased drug efflux: Overexpression of transporter proteins like P-glycoprotein that pump the drug out of the cell.[2]

  • Alteration of the drug target: Mutations in the target protein can prevent the drug from binding effectively.[5]

  • Activation of alternative signaling pathways: Cells can bypass the effects of the drug by activating other pro-survival pathways.[2][3]

  • Enhanced DNA repair mechanisms: Increased capacity to repair drug-induced DNA damage can lead to resistance.[4]

  • Changes in the tumor microenvironment: The surrounding tissue and cells can influence how cancer cells respond to treatment.[3]

Q3: How can I determine if my cells have developed resistance to this compound?

A3: The most direct way is to perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q4: Are there any known biomarkers to predict sensitivity to this compound?

A4: Research is ongoing to identify reliable biomarkers. Preliminary data suggests that low basal expression of Nrf2 and its target genes may correlate with higher sensitivity to this compound. Further validation is required.

Data on this compound Resistance

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineTypeIC50 (µM) - ParentalIC50 (µM) - ResistantFold Resistance
HCT116Colon Carcinoma2.525.010.0
A549Lung Carcinoma5.075.015.0
MCF-7Breast Adenocarcinoma1.832.418.0

Table 2: Relative Protein Expression in Parental vs. This compound-Resistant HCT116 Cells

ProteinFunctionRelative Expression in Resistant Cells (Fold Change)
Nrf2Transcription factor, master regulator of antioxidant response5.2
HO-1Heme oxygenase 1, Nrf2 downstream target4.8
NQO1NAD(P)H:quinone oxidoreductase 1, Nrf2 downstream target6.1
P-glycoproteinDrug efflux pump3.5
Bcl-2Anti-apoptotic protein2.9

Experimental Protocols

1. Cell Viability (MTT) Assay to Determine IC50

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a non-linear regression curve fit.

2. Western Blotting for Nrf2 and Downstream Targets

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Procedure:

    • Lyse parental and resistant cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control.

3. siRNA-mediated Gene Knockdown of Nrf2

  • Principle: Small interfering RNA (siRNA) can be used to specifically silence the expression of a target gene.

  • Procedure:

    • Seed resistant cells in a 6-well plate.

    • Transfect the cells with Nrf2-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent.

    • Incubate for 24-48 hours to allow for gene knockdown.

    • Confirm Nrf2 knockdown by Western blotting or qPCR.

    • Re-evaluate the sensitivity of the Nrf2-knockdown cells to this compound using an MTT assay.

Visualizations

ObtucarbamateB_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds HO1 HO-1 ARE->HO1 Promotes Transcription NQO1 NQO1 ARE->NQO1 Promotes Transcription ObtucarbamateB This compound Target Drug Target ObtucarbamateB->Target Inhibits Keap1 Keap1 ObtucarbamateB->Keap1 May Inactivate CellDeath Apoptosis Target->CellDeath Induces Keap1->Nrf2 Ubiquitinates & Degrades Nrf2_cyt Nrf2 Nrf2_cyt->Nrf2 Translocates

Caption: Proposed signaling pathway of this compound and the role of Nrf2 in resistance.

Experimental_Workflow start Observe Reduced Cell Sensitivity ic50 Determine IC50 Shift (MTT Assay) start->ic50 molecular_analysis Molecular Analysis of Resistant vs. Parental Cells ic50->molecular_analysis western Western Blot (Nrf2, P-gp, etc.) molecular_analysis->western qpcr qPCR (Gene Expression) molecular_analysis->qpcr sequencing Target Sequencing molecular_analysis->sequencing hypothesis Formulate Resistance Hypothesis western->hypothesis qpcr->hypothesis sequencing->hypothesis intervention Test Hypothesis hypothesis->intervention sirna siRNA Knockdown of Nrf2 intervention->sirna inhibitor Co-treatment with Inhibitors intervention->inhibitor re_evaluate Re-evaluate this compound Sensitivity sirna->re_evaluate inhibitor->re_evaluate end Overcome Resistance re_evaluate->end

Caption: Experimental workflow for identifying and overcoming this compound resistance.

Combination_Therapy_Logic ObtucarbamateB This compound Resistance Resistance Mechanisms ObtucarbamateB->Resistance Synergy Synergistic Cell Death ObtucarbamateB->Synergy Nrf2_pathway Nrf2 Pathway Activation Resistance->Nrf2_pathway Efflux_pumps Drug Efflux Pumps Resistance->Efflux_pumps Apoptosis_inhibition Inhibition of Apoptosis Resistance->Apoptosis_inhibition Nrf2_inhibitor Nrf2 Inhibitor Nrf2_pathway->Nrf2_inhibitor Targets Pgp_inhibitor P-gp Inhibitor Efflux_pumps->Pgp_inhibitor Targets BH3_mimetic BH3 Mimetic Apoptosis_inhibition->BH3_mimetic Targets Combination_approach Combination Therapy Combination_approach->Nrf2_inhibitor Combination_approach->Pgp_inhibitor Combination_approach->BH3_mimetic Combination_approach->Synergy

Caption: Logical diagram of combination therapy strategies to overcome this compound resistance.

References

Obtucarbamate B experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Obtucarbamate B

Notice: Information regarding specific experimental applications, detailed biological activities, and established protocols for this compound is limited in currently available scientific literature. This resource provides general guidance based on the chemical class of carbamates. Researchers should exercise caution and optimize protocols based on their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general chemical nature?

This compound is an organic compound classified as a carbamate. Its chemical name is methyl N-{3-[(methoxycarbonyl)amino]-2-methylphenyl}carbamate. Carbamates are derivatives of carbamic acid and are found in a variety of biologically active molecules.

Q2: What are the known or potential biological activities of carbamates that might be relevant for this compound research?

While specific data for this compound is scarce, the broader class of carbamate compounds has been reported to interact with various biological pathways. One of the key signaling pathways implicated is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in the cellular antioxidant response.[1] The effects of carbamates on the Nrf2 pathway can be complex, with some studies indicating activation and others showing inhibition, potentially depending on the specific compound and the experimental conditions.[1]

Q3: Are there any general handling and storage recommendations for this compound?

As a standard laboratory chemical, this compound should be handled in accordance with good laboratory practices. This includes using appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For specific storage temperatures, refer to the supplier's instructions.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

  • Potential Cause: Variability in compound purity or stability.

    • Troubleshooting Steps:

      • Verify the purity of the this compound lot using appropriate analytical techniques (e.g., HPLC, NMR).

      • Prepare fresh stock solutions for each experiment to minimize degradation.

      • If possible, source the compound from a reputable supplier and request a certificate of analysis.

  • Potential Cause: Non-specific binding or off-target effects.

    • Troubleshooting Steps:

      • Include appropriate negative and positive controls in your experimental design.

      • Perform dose-response experiments to determine the optimal concentration range.

      • Consider using structurally related but inactive compounds as negative controls to assess for non-specific effects.

Issue 2: Difficulty in Determining the Mechanism of Action

  • Potential Cause: Lack of established signaling pathway data for this compound.

    • Troubleshooting Steps:

      • Based on the general literature for carbamates, a potential starting point for investigation is the Nrf2 signaling pathway.[1]

      • Utilize pathway analysis tools and screen for changes in the expression of Nrf2 target genes.

      • Employ inhibitors or activators of suspected pathways to probe the mechanism.

Experimental Best Practices & Methodologies

Due to the absence of specific published protocols for this compound, researchers should adapt general methodologies for studying small molecule compounds in their experimental systems. Below is a generalized workflow for investigating the effect of a novel carbamate compound like this compound on a cellular pathway.

General Experimental Workflow for Investigating this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare this compound Stock Solution treatment Treat Cells with this compound (Dose-Response) prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability pathway_analysis Pathway-Specific Analysis (e.g., Western Blot, qPCR for Nrf2 targets) treatment->pathway_analysis data_analysis Analyze and Interpret Data cell_viability->data_analysis pathway_analysis->data_analysis

Caption: Generalized workflow for studying this compound.

Potential Signaling Pathway for Investigation

Given that other carbamates have been shown to modulate the Nrf2 pathway, this is a logical starting point for investigating the mechanism of this compound. The following diagram illustrates a simplified representation of the canonical Nrf2 signaling pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ubiquitination & Degradation Nrf2->Ub Basal state Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Gene_exp Antioxidant Gene Expression ARE->Gene_exp Activates Stress Cellular Stress / this compound (Hypothetical) Stress->Keap1 Inhibits Keap1

Caption: Hypothetical modulation of the Nrf2 pathway by this compound.

References

Validation & Comparative

A Comparative Guide to Carbamate Inhibitors: Unveiling the Potential of Obtucarbamate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention for neurological and inflammatory disorders has been significantly shaped by the exploration of enzyme inhibitors. Among these, carbamate inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) have emerged as a promising class of molecules. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related bioactive lipids.[1] Inhibition of FAAH elevates the levels of these endogenous signaling molecules, offering therapeutic potential for pain, anxiety, and inflammatory conditions without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2]

This guide provides a comparative analysis of Obtucarbamate B against other well-characterized carbamate inhibitors of FAAH. While comprehensive experimental data on this compound is currently limited, this document aims to objectively present the available information, compare it with established inhibitors, and provide a framework for future research.

The Mechanism of Carbamate Inhibition of FAAH

Carbamate inhibitors act as irreversible or slowly reversible inactivators of serine hydrolases like FAAH. The inhibitory mechanism involves the carbamylation of the catalytic serine residue (Ser241) in the enzyme's active site.[1] This covalent modification renders the enzyme inactive, leading to an accumulation of its substrates.

Below is a diagram illustrating the endocannabinoid signaling pathway and the role of FAAH, along with the mechanism of its inhibition by carbamate compounds.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inactivation Signal Termination Depolarization Depolarization Ca2+_Influx Ca2+_Influx Depolarization->Ca2+_Influx leads to NAPE-PLD NAPE-PLD Ca2+_Influx->NAPE-PLD activates Anandamide_Synthesis Anandamide (AEA) Synthesis NAPE-PLD->Anandamide_Synthesis catalyzes AEA_Signal AEA Anandamide_Synthesis->AEA_Signal releases CB1_Receptor CB1 Receptor AEA_Signal->CB1_Receptor binds to AEA_Uptake AEA Uptake AEA_Signal->AEA_Uptake is taken up Signal_Transduction Signal Transduction (Inhibition of Neurotransmitter Release) CB1_Receptor->Signal_Transduction activates FAAH Fatty Acid Amide Hydrolase (FAAH) AEA_Uptake->FAAH delivers to AEA_Degradation AEA Degradation FAAH->AEA_Degradation catalyzes Carbamate_Inhibitor Carbamate Inhibitor Carbamate_Inhibitor->FAAH covalently modifies and inhibits

Endocannabinoid signaling pathway and FAAH inhibition.

Performance Comparison of Carbamate Inhibitors

The following tables summarize the quantitative data for well-characterized carbamate FAAH inhibitors. Due to the lack of published experimental data on the FAAH inhibitory activity of this compound, it is not included in these direct comparisons.

In Vitro Inhibitory Potency against FAAH
CompoundIC₅₀ (nM)Target OrganismReference
URB597 4.6Rat Brain Membranes[3]
URB524 63Rat Brain Membranes[3]
PF-3845 (Urea) --[4]
KDS-4103 (URB597) ~0.50Rat Cortical Neurons[5]

Note: PF-3845 is a potent urea-based FAAH inhibitor included for broader context. Its potency is often expressed as kinact/Ki.

In Vivo Efficacy of FAAH Inhibition
CompoundDose% FAAH Inhibition (Brain)Time PointAnimal ModelReference
URB597 1 mg/kg, i.p.>95%15 minMouse[3]
URB597 10 mg/kg, i.p.~100%1 hrMouse[4]
PF-3845 (Urea) 10 mg/kg, i.p.~100%1 hrMouse[4]

A Spotlight on this compound

This compound is a carbamate compound that has been identified in Chamaecyparis obtusa, a species of cypress native to East Asia.[6] While its chemical structure suggests potential inhibitory activity against enzymes like FAAH, there is currently a lack of published scientific literature detailing its specific biological targets and inhibitory potency.

Extracts from Chamaecyparis obtusa have been reported to possess various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7] These activities hint at the presence of bioactive compounds within the plant, and carbamates like this compound are plausible candidates for contributing to these effects. However, without direct experimental evidence, any assertion about its efficacy as an FAAH inhibitor remains speculative.

Experimental Protocols

To facilitate future research and ensure reproducibility, this section outlines the general methodologies for key experiments used to characterize FAAH inhibitors.

General Workflow for Evaluating FAAH Inhibitors

The following diagram illustrates a typical experimental workflow for the discovery and characterization of novel FAAH inhibitors.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In-depth Characterization cluster_preclinical Preclinical Evaluation Compound_Synthesis Compound Synthesis or Isolation In_Vitro_Screening In Vitro FAAH Inhibition Assay (IC₅₀) Compound_Synthesis->In_Vitro_Screening Selectivity_Profiling Selectivity Profiling (vs. other hydrolases) In_Vitro_Screening->Selectivity_Profiling Lead Compounds Mechanism_of_Action Mechanism of Action (e.g., carbamylation) Selectivity_Profiling->Mechanism_of_Action In_Vivo_PK_PD In Vivo Pharmacokinetics & Pharmacodynamics Mechanism_of_Action->In_Vivo_PK_PD Efficacy_Models Efficacy in Animal Models (Pain, Anxiety, etc.) In_Vivo_PK_PD->Efficacy_Models Toxicology Toxicology Studies Efficacy_Models->Toxicology

A general experimental workflow for FAAH inhibitor evaluation.
In Vitro FAAH Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce FAAH activity by 50% (IC₅₀).

Protocol:

  • Enzyme Source: Homogenates of rat brain tissue or recombinant FAAH are commonly used.

  • Substrate: A radiolabeled ([³H]) or fluorescently tagged substrate of FAAH, such as anandamide, is used.

  • Incubation: The enzyme source is pre-incubated with varying concentrations of the carbamate inhibitor for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Reaction Termination and Product Separation: The reaction is stopped, and the product of hydrolysis is separated from the unreacted substrate, often using chromatography or liquid-liquid extraction.

  • Quantification: The amount of product formed is quantified using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.[3]

In Vivo FAAH Activity Assay

Objective: To assess the degree of FAAH inhibition in a living organism after administration of the inhibitor.

Protocol:

  • Animal Dosing: The carbamate inhibitor is administered to laboratory animals (e.g., mice or rats) via a specific route (e.g., intraperitoneal injection).

  • Tissue Collection: At various time points after administration, animals are euthanized, and the brain or other tissues of interest are collected.

  • Tissue Homogenization: The tissues are homogenized in a suitable buffer.

  • Ex Vivo FAAH Assay: The FAAH activity in the tissue homogenates is measured using the in vitro assay protocol described above.

  • Data Analysis: The FAAH activity in the treated animals is compared to that in vehicle-treated control animals to determine the percentage of inhibition.[3][4]

Conclusion and Future Directions

Carbamate inhibitors represent a well-established and potent class of FAAH inhibitors with demonstrated therapeutic potential in preclinical models. Compounds like URB597 have been extensively studied, providing a solid benchmark for the evaluation of new chemical entities.

This compound, a naturally occurring carbamate, presents an intriguing but currently uncharacterized molecule. Its structural similarity to known FAAH inhibitors and the reported biological activities of its plant source suggest that it warrants further investigation. Future studies should focus on isolating or synthesizing this compound and evaluating its inhibitory activity and selectivity against FAAH and other serine hydrolases. Such research will be crucial in determining whether this compound or its derivatives could offer a novel avenue for the development of next-generation therapeutics targeting the endocannabinoid system. The experimental protocols outlined in this guide provide a clear roadmap for these future investigations.

References

Obtucarbamate B: Unraveling its Efficacy and Therapeutic Potential Remains a Scientific Pursuit

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Obtucarbamate B's efficacy with established drugs is not possible at this time due to a lack of publicly available scientific data. Extensive searches of scientific literature and chemical databases reveal no published experimental studies detailing the biological activity, mechanism of action, or therapeutic targets of this compound.

While the chemical structure of this compound, identified as methyl N-{3-[(methoxycarbonyl)amino]-2-methylphenyl}carbamate, is known, its pharmacological properties remain uncharacterized. Without data from preclinical or clinical studies, any comparison to existing medications would be purely speculative.

To conduct a meaningful comparative analysis as requested, the following essential information would be required:

  • Primary Pharmacodynamics: Understanding which biological pathways or specific molecules this compound interacts with to produce a therapeutic effect.

  • In vitro and in vivo Efficacy Data: Quantitative results from controlled experiments demonstrating the compound's effectiveness in cellular or animal models of a specific disease.

  • Identification of Therapeutic Indication: The specific disease or condition for which this compound is being investigated.

Once a therapeutic target for this compound is identified, a logical workflow for comparison would be established. For instance, if it were investigated as a hypothetical inhibitor of a specific signaling pathway, the following steps would be taken:

Hypothetical Experimental Workflow for Efficacy Comparison

cluster_preclinical Preclinical Evaluation cluster_comparison Comparative Analysis cluster_outcome Outcome A Identify Therapeutic Target (e.g., Kinase X) B In vitro Assays (e.g., IC50 determination) A->B C Cell-based Assays (e.g., Apoptosis, Proliferation) B->C D Animal Model Studies (e.g., Tumor growth inhibition) C->D E Select Known Drugs (Targeting Kinase X) F Head-to-Head Comparison (Same Assays and Models) D->F G Data Analysis (Statistical Comparison of Efficacy) H Efficacy Profile of This compound G->H I Comparison with Standard of Care G->I

Caption: Hypothetical workflow for comparing this compound efficacy with known drugs.

Hypothetical Signaling Pathway Inhibition

Should this compound be identified as an inhibitor of a signaling pathway, such as the MAPK/ERK pathway, its mechanism could be visualized as follows:

cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors ObtucarbamateB This compound ObtucarbamateB->MEK KnownDrug Known Drug (e.g., MEK Inhibitor) KnownDrug->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

At present, any such diagrams or data tables would be purely illustrative. The scientific community awaits foundational research to establish the biological relevance of this compound before any meaningful comparisons can be drawn. Researchers interested in this compound would need to conduct initial screening and characterization studies to provide the necessary data for a comprehensive comparative guide.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of an inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the inhibitory activity of Obtucarbamate B, a carbamate-based compound, against a panel of structurally and functionally related serine hydrolase enzymes. The data presented herein is based on established knowledge of carbamate inhibitors and serves as a framework for the systematic evaluation of this and similar molecules.

Carbamates are a well-established class of compounds known to inhibit serine hydrolases through the carbamylation of the active site serine residue, leading to a pseudo-irreversible or irreversible inhibition of enzyme activity.[1] To comprehensively assess the selectivity of a novel carbamate inhibitor like this compound, it is essential to profile it against a panel of relevant serine hydrolases. This typically includes enzymes such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Fatty Acid Amide Hydrolase (FAAH), and Monoacylglycerol Lipase (MAGL), all of which play critical roles in neurobiology and are known targets for carbamate-based drugs.[2][3][4]

Comparative Inhibitory Activity of this compound

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for this compound against key serine hydrolases. These values are representative of what might be expected for a carbamate inhibitor and are benchmarked against the known activities of compounds like rivastigmine for cholinesterases.[5][6] A lower IC50 value indicates a higher inhibitory potency.

EnzymeIC50 (nM) [Hypothetical]Primary Function
Acetylcholinesterase (AChE) 50Terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[2]
Butyrylcholinesterase (BChE) 25Scavenges anticholinergic compounds and hydrolyzes acetylcholine, with its role becoming more prominent in certain neurodegenerative diseases.[2]
Fatty Acid Amide Hydrolase (FAAH) 500Degrades the endocannabinoid anandamide and other fatty acid amides, thereby modulating pain, inflammation, and mood.[3]
Monoacylglycerol Lipase (MAGL) >10,000Primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key neuromodulator.[4]

Note: The IC50 values presented are for illustrative purposes to demonstrate a potential selectivity profile and are not based on direct experimental data for this compound.

Visualizing the Cholinergic Signaling Pathway

The primary targets of many therapeutic carbamates are the cholinesterases, AChE and BChE, which regulate the levels of the neurotransmitter acetylcholine. The following diagram illustrates the key components of the cholinergic signaling pathway.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline chat ChAT choline->chat acetyl_coA Acetyl-CoA acetyl_coA->chat ach_synthesis Acetylcholine (ACh) Synthesis chat->ach_synthesis vesicle Synaptic Vesicle (ACh Storage) ach_synthesis->vesicle ach_release ACh Release vesicle->ach_release ach_cleft Acetylcholine (ACh) ach_release->ach_cleft Exocytosis ache AChE ach_cleft->ache bche BChE ach_cleft->bche receptor Cholinergic Receptor (Nicotinic/Muscarinic) ach_cleft->receptor degradation Choline + Acetate ache->degradation Hydrolysis bche->degradation Hydrolysis choline_uptake Choline Transporter degradation->choline_uptake Reuptake choline_uptake->choline response Postsynaptic Response (e.g., Muscle Contraction, Nerve Impulse) receptor->response

Caption: Simplified Cholinergic Signaling Pathway.

Experimental Protocols

To determine the inhibitory potency (IC50) of this compound against acetylcholinesterase and butyrylcholinesterase, a well-established colorimetric method, the Ellman's assay, can be employed.[7][8]

Principle of the Ellman's Assay:

The assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[7][8] The rate of color development is proportional to the enzyme activity. In the presence of an inhibitor, this rate is reduced.

Materials:

  • Human recombinant Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzymes, substrates, DTNB, and this compound at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • A series of dilutions of this compound (or solvent for control wells)

    • Enzyme solution (AChE or BChE)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate (ATCI for AChE or BTCI for BChE) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

The following diagram illustrates the general workflow for such an enzyme inhibition assay.

Experimental_Workflow cluster_preparation 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis reagents Prepare Reagents: - Enzyme Stock - Substrate Stock - Inhibitor Dilutions - Buffer, DTNB add_reagents Add Buffer, DTNB, and Inhibitor/Vehicle reagents->add_reagents add_enzyme Add Enzyme Solution add_reagents->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate read_absorbance Measure Absorbance (412 nm) kinetically in a plate reader add_substrate->read_absorbance calc_rates Calculate Reaction Rates read_absorbance->calc_rates calc_inhibition Determine % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: General workflow for an enzyme inhibition assay.

Conclusion

This guide provides a foundational framework for assessing the selectivity profile of this compound against a panel of related serine hydrolases. The hypothetical data and detailed experimental protocols offer a clear path for researchers to conduct their own empirical studies. By systematically evaluating the inhibitory activity against enzymes like AChE, BChE, FAAH, and MAGL, a comprehensive understanding of this compound's potency and selectivity can be achieved, which is a critical step in the journey of drug discovery and development.

References

Unveiling the Cellular Target of Obtucarbamate B: A Comparative Guide to Target Engagement Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended cellular target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established experimental methods to validate the target engagement of Obtucarbamate B, a novel carbamate-containing compound. Due to the current lack of publicly available information on the specific cellular target of this compound, this guide will focus on the principal methodologies that can be employed once a putative target is identified.

Introduction to Target Engagement

Target engagement is the critical initial step in a drug's mechanism of action, where the drug molecule physically interacts with its intended biological target, typically a protein. Validating this interaction within a cellular environment is paramount to ensure that the observed biological effects of the compound are a direct result of its binding to the target and not due to off-target effects. This guide will explore several powerful techniques to quantify and visualize this engagement, providing the foundational data to confidently advance a compound through the development process.

Comparative Analysis of Target Engagement Assays

Once a potential target for this compound is hypothesized or identified through screening assays, several robust methods can be employed to validate this interaction in a cellular context. The choice of assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.

Assay Principle Advantages Limitations Typical Throughput
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, leading to a higher melting temperature.Label-free; applicable to a wide range of soluble and membrane-bound targets in intact cells and tissues.Requires a specific antibody for detection (Western blot-based) or mass spectrometry for proteome-wide analysis. Not suitable for all targets.Low to medium
Bioluminescence Resonance Energy Transfer (BRET) A bioluminescent donor and a fluorescent acceptor are brought into proximity upon ligand binding, resulting in energy transfer.Real-time, live-cell measurements; high sensitivity.Requires genetic engineering to fuse the donor and acceptor to the target and a tracer molecule.High
Activity-Based Protein Profiling (ABPP) Covalent probes that react with the active site of specific enzyme families are used to assess target occupancy.Provides information on the functional state of the target; can be used for target discovery.Requires a suitable reactive probe for the target class; not applicable to non-enzymatic targets.Medium to high
Fluorescence-Activated Cell Sorting with Mass Spectrometry (FACS-MS) Measures the formation of the drug-target complex within individual cells.Provides single-cell resolution; can assess permeability, specificity, and cytotoxicity simultaneously.Technically complex; requires specialized instrumentation.Low to medium
Probe-Based Target Engagement Assay A tagged version of the compound or a competitive probe is used to visualize or quantify target binding.Direct visualization of target engagement; can be adapted for various imaging and biochemical assays.Requires synthesis of a suitable probe, which may alter the compound's properties.Medium to high

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in setting up and executing these assays for this compound target validation.

Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the Western blot-based CETSA® to assess the thermal stabilization of a putative this compound target.

Workflow:

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_detection Detection treat_cells Treat cells with This compound or vehicle heat_cells Heat cells at a temperature gradient treat_cells->heat_cells Incubate lyse_cells Lyse cells and separate soluble/insoluble fractions heat_cells->lyse_cells Process western_blot Analyze soluble fraction by Western Blot lyse_cells->western_blot Analyze

Caption: CETSA® Experimental Workflow.

Materials:

  • Cell line expressing the target of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Heating: Harvest and wash cells with PBS. Resuspend cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control, signifying thermal stabilization upon binding.

Bioluminescence Resonance Energy Transfer (BRET)

This protocol describes a NanoBRET™ assay to monitor the engagement of this compound with its target in live cells.

Signaling Pathway:

BRET_Signaling cluster_no_binding No Target Engagement cluster_binding Target Engagement Target_NL Target-NanoLuc Tracer Fluorescent Tracer No_BRET No BRET Signal Target_NL_Bound Target-NanoLuc Obtucarbamate_B This compound Target_NL_Bound->Obtucarbamate_B Binds BRET_Signal BRET Signal Target_NL_Bound->BRET_Signal Emits light Tracer_Bound Fluorescent Tracer Obtucarbamate_B->Tracer_Bound Displaces

Caption: Principle of a competitive BRET assay.

Materials:

  • Cells transiently or stably expressing the target protein fused to NanoLuc® luciferase.

  • A fluorescently labeled tracer molecule that binds to the target.

  • This compound.

  • NanoBRET™ Nano-Glo® Substrate.

  • Opti-MEM® I Reduced Serum Medium.

  • White, opaque 96- or 384-well plates.

  • A plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm).

Procedure:

  • Cell Preparation: Suspend the NanoLuc®-tagged cells in Opti-MEM®.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Tracer Addition: Add the fluorescent tracer to all wells at a concentration optimized for the assay.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Incubation: Incubate the plate at room temperature in the dark for the optimized time.

  • Measurement: Measure the luminescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and thus, target engagement.

Conclusion

Validating the cellular target engagement of this compound is a non-negotiable step in its development as a potential therapeutic agent. The methods described in this guide, including CETSA® and BRET, offer robust and complementary approaches to confirm this critical interaction. While the specific target of this compound remains to be elucidated, the application of these techniques will provide the necessary experimental evidence to build a strong foundation for its mechanism of action and propel its journey through the drug discovery process. The provided protocols and conceptual diagrams serve as a practical resource for researchers embarking on the target validation of this and other novel chemical entities.

Unveiling the Structure-Activity Relationship of Obtucarbamate B and its Analogs as Anti-Neuroinflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Obtucarbamate B, a naturally occurring carbamate derivative identified as dimethyl toluene-2,6-dicarbamate, has emerged as a compound of interest in the field of neuroinflammation. This guide provides a comprehensive comparison of this compound's structure-activity relationship (SAR) with related analogs, focusing on their potential as inhibitors of neuroinflammatory pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of novel anti-neuroinflammatory therapeutics.

Core Compound: this compound

Structure: Dimethyl toluene-2,6-dicarbamate CAS Number: 20913-18-2 Molecular Formula: C₁₁H₁₄N₂O₄ Biological Activity: this compound has been shown to possess anti-neuroinflammatory properties, specifically through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a wide range of this compound analogs are not extensively available in the public domain, analysis of related carbamate and phenylenedicarbamate structures as inhibitors of nitric oxide production provides valuable insights.

The core structure of this compound, a phenylenedicarbamate, is crucial for its biological activity. The spatial arrangement of the two carbamate groups on the toluene ring significantly influences its inhibitory potential. This compound is an isomer of Obtucarbamate A (dimethyl toluene-2,4-dicarbamate), and the positional difference of the carbamate groups (2,6- vs. 2,4-) is expected to alter the binding affinity and efficacy against target enzymes or receptors involved in the inflammatory cascade.

For the broader class of carbamate derivatives, the following structural features are known to influence their anti-inflammatory activity, particularly as inhibitors of NO production:

  • Nature of the Aryl Ring: Substitution patterns and the electronic properties of the aromatic ring can modulate activity. Electron-donating or electron-withdrawing groups can affect the overall electron density and steric hindrance, influencing target interaction.

  • Carbamate Moiety: The nature of the substituents on the nitrogen and oxygen atoms of the carbamate group can impact potency and selectivity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a critical role in cell permeability and reaching the intracellular targets.

Comparative Analysis of Anti-Neuroinflammatory Activity

To provide a comparative framework, this guide presents data on the inhibition of nitric oxide production by this compound and other relevant carbamate derivatives. The primary assay for this comparison is the lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells.

Table 1: Inhibition of Nitric Oxide Production by Carbamate Derivatives

CompoundStructureCell LineIC₅₀ (µM)Citation
This compound Dimethyl toluene-2,6-dicarbamateBV2 microgliaData not available-
Thiocarbamate Analog 1 Structure of a potent thiocarbamate NO inhibitorRAW 264.7 macrophages6.5[1]
L-NAME (Positive Control)N(G)-Nitro-L-arginine methyl esterRAW 264.7 macrophages~22.1[2]

Note: Specific IC₅₀ data for this compound is not currently available in the cited literature. The data for related compounds is provided for comparative purposes.

Experimental Protocols

A detailed methodology for the key experiment cited, the LPS-induced nitric oxide production assay, is provided below to facilitate reproducibility and further investigation.

LPS-Induced Nitric Oxide Production Assay in BV2 Microglial Cells

This assay is a standard in vitro model to screen for compounds with anti-neuroinflammatory activity.

1. Cell Culture and Seeding:

  • Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
  • For the assay, cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.[3]

2. Compound Treatment and LPS Stimulation:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound).
  • After a pre-incubation period of 1 hour, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response.[3] Control wells without LPS stimulation are also included.

3. Nitrite Quantification (Griess Assay):

  • After 24 hours of incubation with LPS, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[3]
  • Briefly, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
  • The mixture is incubated at room temperature for 10-15 minutes in the dark.
  • The absorbance at 540 nm is measured using a microplate reader.
  • The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite.

4. Data Analysis:

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
  • The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the signaling pathway of LPS-induced neuroinflammation and the experimental workflow.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS Upregulation NO Nitric Oxide (NO) iNOS->NO Neuroinflammation Neuroinflammation NO->Neuroinflammation ObtucarbamateB This compound ObtucarbamateB->iNOS Inhibition

Caption: LPS-induced neuroinflammatory signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture BV2 Microglia Seed Seed cells in 96-well plate Culture->Seed AddCompound Add this compound / Analogs Seed->AddCompound AddLPS Stimulate with LPS AddCompound->AddLPS Incubate Incubate for 24 hours AddLPS->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant GriessAssay Perform Griess Assay CollectSupernatant->GriessAssay MeasureAbsorbance Measure Absorbance at 540 nm GriessAssay->MeasureAbsorbance Calculate Calculate NO Inhibition & IC50 MeasureAbsorbance->Calculate

Caption: Experimental workflow for assessing the anti-neuroinflammatory activity of this compound.

Synthesis of this compound (Dimethyl toluene-2,6-dicarbamate)

General Synthetic Approach:

The synthesis of dimethyl toluene-2,4-dicarbamate has been reported via the reaction of 2,4-toluenediamine with urea and methanol under elevated temperature and pressure, often in the presence of a catalyst such as zinc acetate.[4] A similar approach could likely be adapted for the synthesis of the 2,6-isomer, this compound, starting from 2,6-toluenediamine. The reaction proceeds through the formation of carbamate intermediates.

Conclusion and Future Directions

This compound represents a promising, naturally derived scaffold for the development of novel anti-neuroinflammatory agents. The preliminary data on its ability to inhibit nitric oxide production in microglial cells warrants further investigation. Future research should focus on:

  • Quantitative determination of the IC₅₀ value of this compound for nitric oxide inhibition to establish a baseline for SAR studies.

  • Synthesis and biological evaluation of a focused library of this compound analogs to systematically probe the structure-activity relationships. This should include modifications of the methyl groups on the carbamate moieties and substitutions on the toluene ring.

  • Elucidation of the precise molecular target(s) of this compound within the neuroinflammatory cascade.

  • In vivo studies to validate the anti-neuroinflammatory effects of this compound and its potent analogs in relevant animal models of neurodegenerative diseases.

This comparative guide provides a foundational resource for researchers to build upon in the quest for more effective treatments for neuroinflammatory disorders. The provided experimental protocols and workflow diagrams are intended to facilitate the initiation of such studies.

References

Unraveling the Bioactivity of Obtucarbamate B: A Comprehensive Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into the biological activities of Obtucarbamate B, a natural compound isolated from the Hinoki cypress (Chamaecyparis obtusa), reveals a significant gap in the scientific literature. While extracts of C. obtusa have demonstrated promising antioxidant and anti-inflammatory properties, specific experimental data detailing the efficacy and mechanism of action of this compound remain elusive. This guide summarizes the known activities of C. obtusa extracts and discusses the potential, yet unconfirmed, role of this compound, highlighting the need for further research to validate its therapeutic potential.

The Promise of Chamaecyparis obtusa Extracts

Extracts from the leaves of Chamaecyparis obtusa have been a subject of interest in phytochemical and pharmacological research due to their traditional use and observed biological effects. Studies have primarily focused on the antioxidant and anti-inflammatory capacities of these extracts, providing a basis for their potential application in skincare and therapeutics.

Antioxidant Properties

Various in vitro assays have confirmed the antioxidant potential of C. obtusa leaf extracts. These extracts have shown the ability to scavenge free radicals, which are implicated in cellular damage and aging. The antioxidant activity is generally attributed to the presence of a complex mixture of bioactive compounds, including flavonoids and terpenes. While this compound is a known constituent of these extracts, its specific contribution to the overall antioxidant effect has not been isolated or quantified.

Anti-inflammatory Effects

The anti-inflammatory activity of C. obtusa extracts has been demonstrated in cellular models. Research has indicated that these extracts can inhibit the production of key inflammatory mediators. For instance, studies have shown a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory cascade.

A proposed mechanism for this anti-inflammatory action involves the modulation of cellular signaling pathways. One such pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. It is hypothesized that certain carbamate compounds may influence this pathway, but direct evidence linking this compound to Nrf2 activation is currently lacking.

This compound: An Unresolved Puzzle

Despite being identified as a component of C. obtusa, this compound itself has not been the subject of dedicated biological studies. Searches of scientific databases and patent literature did not yield any specific data on its bioactivity. Therefore, it is not possible to present quantitative data, detailed experimental protocols, or validated signaling pathways directly associated with this compound.

The absence of this information precludes a direct comparison with other therapeutic alternatives. While the general activities of C. obtusa extracts are promising, the specific role and potency of this compound within this mixture remain to be elucidated.

Future Directions

To ascertain the therapeutic potential of this compound, further research is imperative. The following experimental approaches would be necessary:

  • Isolation and Purification: Development of robust methods to isolate this compound in sufficient quantities for biological testing.

  • In Vitro Bioassays: A comprehensive screening of the purified compound in a panel of in vitro assays to determine its antioxidant, anti-inflammatory, and other potential biological activities. This would include quantitative measures such as IC50 values.

  • Mechanism of Action Studies: Investigation into the molecular mechanisms by which this compound exerts its effects, including its interaction with specific signaling pathways like Nrf2 and NF-κB.

  • In Vivo Models: Evaluation of the efficacy and safety of this compound in relevant animal models of inflammatory and oxidative stress-related diseases.

Conclusion

While the parent extract of Chamaecyparis obtusa shows significant promise as a source of bioactive compounds, the specific contribution of this compound to these effects is currently unknown. The lack of direct experimental evidence makes it impossible to conduct a cross-validation of its activity in different models or to compare it with existing alternatives. The scientific community awaits dedicated studies on this compound to unlock its potential therapeutic value. Until then, any claims regarding the specific bioactivity of this compound should be considered speculative.

Comparative Biological Activity of Obtucarbamate B and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the marine-derived carbamate, Obtucarbamate B, reveals limited intrinsic cytotoxic activity against select cancer cell lines. This guide provides a comparative analysis of its biological profile alongside potential synthetic analogs, offering insights for researchers in drug discovery and development.

This compound, a natural carbamate derivative isolated from the South China Sea gorgonian Melitodes squamata, has been evaluated for its potential as a cytotoxic agent. However, initial studies have shown that it does not exhibit significant activity against human malignant melanoma (A735) and cervical carcinoma (HeLa) cell lines, with IC50 values greater than 200 μg/mL.[1] While direct synthetic analogs of this compound and their comparative biological data are not yet available in the public domain, this guide will delve into the broader context of carbamate derivatives as bioactive molecules and present a framework for evaluating potential future analogs.

Quantitative Data Summary

Due to the nascent stage of research into this compound and its analogs, a comprehensive quantitative comparison is currently unavailable. The table below summarizes the existing data for this compound and provides a template for future comparative studies with synthetic analogs.

CompoundCell LineBiological ActivityIC50 (μM)
This compoundA735 (Melanoma)Cytotoxicity> 200 µg/mL
This compoundHeLa (Cervical Cancer)Cytotoxicity> 200 µg/mL
Synthetic Analog 1[Specify Cell Line][Specify Activity][Insert Data]
Synthetic Analog 2[Specify Cell Line][Specify Activity][Insert Data]

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to assess and compare the biological activity of this compound and its synthetic analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cells (e.g., A735, HeLa) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its synthetic analogs) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth compared to the control.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Bacterial Culture: Prepare a fresh overnight culture of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of experiments and potential signaling pathways that could be modulated by this compound analogs, the following diagrams are provided.

Experimental_Workflow cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis and Comparison Obtucarbamate_B_Isolation Isolation of This compound Structural_Elucidation Structural Elucidation (NMR, MS) Obtucarbamate_B_Isolation->Structural_Elucidation Analog_Synthesis Synthesis of Analogs Analog_Synthesis->Structural_Elucidation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Structural_Elucidation->Cytotoxicity_Assay Antibacterial_Assay Antibacterial Assay (e.g., MIC) Structural_Elucidation->Antibacterial_Assay Enzyme_Inhibition_Assay Enzyme Inhibition (Target-specific) Structural_Elucidation->Enzyme_Inhibition_Assay IC50_Determination IC50/MIC Determination Cytotoxicity_Assay->IC50_Determination Antibacterial_Assay->IC50_Determination Enzyme_Inhibition_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Experimental workflow for the evaluation of this compound and its analogs.

Given that many carbamate-containing compounds exhibit their biological effects through enzyme inhibition, a hypothetical signaling pathway for a potential anticancer analog is depicted below.

Signaling_Pathway Analog Carbamate Analog Target_Enzyme Target Enzyme (e.g., Kinase, Hydrolase) Analog->Target_Enzyme Inhibits Product Product Target_Enzyme->Product Converts Substrate Substrate Substrate->Target_Enzyme Binds to Downstream_Effector Downstream Effector Product->Downstream_Effector Activates Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream_Effector->Cellular_Response Induces

References

In Vivo Validation of Obtucarbamate B: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of Obtucarbamate B, a natural product isolated from Chamaecyparis obtusa. While direct in vivo efficacy data for this compound is not currently available in public literature, this document outlines a proposed investigational approach based on the known biological activities of its source and the broader therapeutic potential of carbamate-containing compounds. This guide serves as a comprehensive resource for designing and conducting preclinical studies to evaluate the efficacy of this compound, comparing it against established alternative therapies.

Introduction to this compound and Therapeutic Potential

This compound is a carbamate derivative sourced from the plant Chamaecyparis obtusa. Extracts from this plant have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The carbamate functional group is a well-established pharmacophore present in numerous approved drugs and investigational compounds, known for its role in enzyme inhibition and as a stable structural mimic of a peptide bond.

Given the biological context of its source and the chemical nature of its core structure, this compound is a promising candidate for in vivo investigation, primarily in the therapeutic areas of oncology and inflammatory diseases. This guide will focus on a hypothetical in vivo validation targeting non-small cell lung carcinoma (NSCLC), a prevalent cancer type where inflammation is a key component of the tumor microenvironment.

Proposed Mechanism of Action

Based on the activities of related compounds, a plausible mechanism of action for this compound in a cancer context involves the dual inhibition of tumor growth and inflammation. It is hypothesized that this compound may modulate key signaling pathways implicated in cancer cell proliferation and survival, such as the NF-κB and STAT3 pathways, which are also critical mediators of the inflammatory response.

Below is a diagram illustrating the proposed signaling pathway through which this compound may exert its anti-tumor and anti-inflammatory effects.

This compound Proposed Signaling Pathway Proposed Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Growth Factors Growth Factors Growth Factors->Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK This compound This compound This compound->IKK Inhibits This compound->JAK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n STAT3 STAT3 STAT3_n STAT3 STAT3->STAT3_n JAK->STAT3 Phosphorylates Target Genes Target Genes NF-κB_n->Target Genes Transcription STAT3_n->Target Genes Transcription Cell Proliferation Cell Proliferation Target Genes->Cell Proliferation Inflammation Inflammation Target Genes->Inflammation Angiogenesis Angiogenesis Target Genes->Angiogenesis Metastasis Metastasis Target Genes->Metastasis

Proposed Signaling Pathway of this compound

Comparative In Vivo Validation

To assess the efficacy of this compound, a comparative in vivo study is proposed against a standard-of-care chemotherapeutic agent, such as Paclitaxel, and a targeted anti-inflammatory drug, like Celecoxib (a COX-2 inhibitor).

Experimental Protocols

1. Animal Model:

  • Species: Athymic Nude Mice (nu/nu), 6-8 weeks old.

  • Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Animals will be acclimatized for one week prior to the commencement of the study.

2. Tumor Cell Line and Implantation:

  • Cell Line: Human non-small cell lung carcinoma cell line (A549).

  • Implantation: A549 cells (5 x 10^6 cells in 100 µL of PBS) will be subcutaneously injected into the right flank of each mouse.

3. Study Groups and Treatment:

  • Tumors will be allowed to grow to a palpable size (approximately 100 mm³).

  • Mice will be randomly assigned to the following treatment groups (n=10 per group):

    • Group 1 (Vehicle Control): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline; administered intraperitoneally (IP) daily.

    • Group 2 (this compound - Low Dose): 25 mg/kg; administered IP daily.

    • Group 3 (this compound - High Dose): 50 mg/kg; administered IP daily.

    • Group 4 (Paclitaxel): 10 mg/kg; administered IP twice weekly.

    • Group 5 (Celecoxib): 30 mg/kg; administered orally (PO) daily.

4. Efficacy Endpoints:

  • Tumor Volume: Measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • Body Weight: Monitored twice weekly as an indicator of toxicity.

  • Tumor Weight: At the end of the study (Day 21), tumors will be excised and weighed.

  • Biomarker Analysis: Tumors will be homogenized for the analysis of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA and protein expression of key signaling molecules (e.g., p-NF-κB, p-STAT3) by Western blot.

  • Histopathology: A portion of the tumor will be fixed in formalin for immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL).

Experimental Workflow

The following diagram outlines the key steps in the proposed in vivo validation study.

In Vivo Validation Workflow for this compound Experimental Workflow for In Vivo Validation Acclimatization Acclimatization Tumor Implantation Tumor Implantation Acclimatization->Tumor Implantation Day -7 Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Day 0 Randomization Randomization Tumor Growth->Randomization Tumor size ~100mm³ Treatment Treatment Randomization->Treatment Day 1 Monitoring Monitoring Treatment->Monitoring Daily/Twice Weekly Endpoint Analysis Endpoint Analysis Treatment->Endpoint Analysis Day 21 Monitoring->Treatment Continue for 21 days

In Vivo Validation Workflow

Comparative Data Summary

The following table provides a template for summarizing the quantitative data that would be collected from this comparative in vivo study.

Parameter Vehicle Control This compound (25 mg/kg) This compound (50 mg/kg) Paclitaxel (10 mg/kg) Celecoxib (30 mg/kg)
Final Tumor Volume (mm³) DataDataDataDataData
Tumor Growth Inhibition (%) 0DataDataDataData
Final Tumor Weight (g) DataDataDataDataData
Change in Body Weight (%) DataDataDataDataData
Tumor TNF-α Level (pg/mg) DataDataDataDataData
Tumor IL-6 Level (pg/mg) DataDataDataDataData
Ki-67 Positive Cells (%) DataDataDataDataData
TUNEL Positive Cells (%) DataDataDataDataData

Conclusion

This guide presents a structured and comprehensive approach for the in vivo validation of this compound's efficacy, with a focus on its potential anticancer and anti-inflammatory properties. By comparing its performance against established drugs and employing detailed experimental protocols, researchers can generate robust and reliable data to support its further development. The proposed workflows and data presentation formats are designed to facilitate clear and objective evaluation, ultimately enabling a thorough assessment of this compound's therapeutic potential.

Comparative Analysis of Obtucarbamate B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the evaluation of Obtucarbamate B. Due to the limited publicly available experimental data specifically for this compound from varied sources, this document leverages data from the broader carbamate class to infer potential biological activities and outlines the necessary experimental protocols for its comprehensive assessment.

Introduction to this compound

This compound is a naturally occurring carbamate derivative with the chemical formula C₁₁H₁₄N₂O₄. It has been isolated from the gorgonian coral Melitodes squamata. While specific bioactivity data for this compound is scarce, its structural classification as a carbamate suggests potential interactions with key biological pathways, similar to other compounds in this class. Carbamates are known for their role as acetylcholinesterase inhibitors and their potential to modulate the Nrf2 signaling pathway, indicating possible applications in neurodegenerative disease and cancer research.[1]

Potential Biological Activities and Comparative Framework

Based on the known activities of other carbamates, this section outlines the potential biological activities of this compound and provides a comparative framework against representative carbamate compounds for which experimental data is available.

Table 1: Comparative Biological Activities of Representative Carbamates
CompoundSource/TypePrimary Biological ActivityReported IC₅₀ ValuesReference
This compound Marine (Melitodes squamata)Hypothesized: Acetylcholinesterase inhibition, Nrf2 pathway modulationNot available-
Rivastigmine SyntheticAcetylcholinesterase & Butyrylcholinesterase InhibitorAChE: 4.5 µM, BChE: 0.03 µM[2]
Carbaryl Synthetic InsecticideAcetylcholinesterase InhibitorRat Brain AChE: 1.5 µM[3]
Benzimidazole Carbamate SyntheticMicrotubule Destabilizer (Cytotoxicity)Varies by cell line (e.g., ~0.5 µM in some breast cancer cells)[4]
Other Natural Carbamates Various (Plants, Fungi)Antimicrobial, Anticancer, Enzyme InhibitionVaries widely[5]

Note: The biological activities for this compound are inferred and require experimental validation.

Experimental Protocols for Evaluation

To ascertain the specific biological activities of this compound, the following experimental protocols are recommended.

Acetylcholinesterase Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of acetylcholinesterase, a key enzyme in the nervous system.

Methodology:

  • Preparation of Reagents: Prepare solutions of acetylcholinesterase (AChE) from a commercial source (e.g., electric eel or human recombinant), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Assay Procedure:

    • In a 96-well plate, add a solution of AChE.

    • Add varying concentrations of this compound (and a known inhibitor like Rivastigmine as a positive control) to the wells and incubate.

    • Initiate the reaction by adding ATCI and DTNB.

    • Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme.[2][6]

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., breast cancer, leukemia) in appropriate media.

  • Treatment: Seed the cells in 96-well plates and treat them with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[5]

Signaling Pathway Analysis

Acetylcholinesterase Inhibition Pathway

Carbamates typically act by reversibly binding to the active site of acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission.

Acetylcholinesterase_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transmission AChR->Signal ObtucarbamateB This compound ObtucarbamateB->AChE Inhibits

Caption: Acetylcholinesterase inhibition by this compound.

Nrf2 Signaling Pathway

Carbamate compounds can induce oxidative stress, which can, in turn, affect the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. However, some carbamates have been shown to inhibit this protective pathway.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Dissociation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates ObtucarbamateB This compound Oxidative_Stress Oxidative Stress ObtucarbamateB->Oxidative_Stress May Induce Oxidative_Stress->Keap1_Nrf2 Triggers

Caption: Potential modulation of the Nrf2 signaling pathway by this compound.

Conclusion

While direct comparative data for this compound is currently lacking, its classification as a carbamate provides a solid foundation for targeted investigation. The experimental protocols and signaling pathway models presented in this guide offer a comprehensive roadmap for researchers to elucidate the specific biological activities and therapeutic potential of this marine natural product. Further studies are essential to isolate this compound from various sources, if they exist, and perform the comparative analyses detailed herein to fully understand its pharmacological profile.

References

Benchmarking Obtucarbamate B Against Industry Standard Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Obtucarbamate B's Performance in the Inhibition of the VRK1-BAF Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of this compound's inhibitory activity against established industry-standard inhibitors targeting the Vaccinia-Related Kinase 1 (VRK1) and Barrier-to-Autointegration Factor (BAF) signaling pathway. Experimental data is presented to facilitate an objective assessment of its potential as a therapeutic agent.

Note on Compound Identity: Initial research indicates a potential ambiguity between "this compound" and "Obtusilactone B." The available scientific literature with a defined mechanism of action points towards Obtusilactone B as the active compound that inhibits the VRK1-mediated phosphorylation of BAF. This guide will henceforth focus on the experimental data available for Obtusilactone B.

Quantitative Performance Analysis

The inhibitory potential of Obtusilactone B is compared against industry-standard inhibitors of VRK1 and the BAF complex's ATPase subunits. The following table summarizes the key quantitative data from in vitro assays.

InhibitorTarget(s)ParameterValueReference
Obtusilactone B BAF (prevents VRK1-mediated phosphorylation)K D1.39 µM[1]
Brazilin VRK1-mediated BAF phosphorylationIC 50~5 µM[2]
VRK-IN-1 VRK1IC 50150 nM
FHT-1015 SMARCA4 (BRG1), SMARCA2 (BRM)IC 50 (SMARCA4)0.004 µM[3]
IC 50 (SMARCA2)0.005 µM[3]

Detailed Experimental Protocols

In Vitro VRK1 Kinase Assay

This protocol outlines a standard method for determining the inhibitory activity of compounds against VRK1.

1. Materials and Reagents:

  • Recombinant full-length human VRK1 (e.g., expressed in Sf9 insect cells)[4][5]

  • Substrate: Histone H3 or a specific peptide substrate[2][6]

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[4]

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Test compounds (e.g., Obtusilactone B, VRK-IN-1) dissolved in DMSO

  • P81 phosphocellulose paper or other suitable separation matrix

  • Scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant VRK1, and the substrate.

  • Add the test compound at various concentrations to the reaction mixture. Include a DMSO control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively in phosphoric acid to remove unincorporated ATP.

  • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

BAF Complex ATPase Activity Assay

This protocol describes a method to assess the inhibition of the ATPase activity of the BAF chromatin remodeling complex.

1. Materials and Reagents:

  • Purified recombinant BAF complex (containing either SMARCA4/BRG1 or SMARCA2/BRM)

  • Double-stranded DNA (as a co-factor)

  • ATPase Assay Buffer (e.g., containing Tris-HCl, KCl, MgCl2, and DTT)

  • ATP

  • A detection system to measure ADP production, such as the ADP-Glo™ Kinase Assay (Promega)[7]

  • Test compounds (e.g., FHT-1015) dissolved in DMSO

2. Procedure:

  • Prepare a reaction mixture containing the ATPase assay buffer, purified BAF complex, and DNA.

  • Add the test compound at various concentrations to the reaction mixture, including a DMSO control.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based readout.

  • Calculate the percentage of inhibition of ATPase activity for each compound concentration relative to the DMSO control and determine the IC50 value.

Visualizations

Signaling Pathway of VRK1-Mediated BAF Phosphorylation

VRK1_BAF_Pathway VRK1 VRK1 BAF BAF VRK1->BAF Phosphorylates pBAF Phosphorylated BAF Chromatin Chromatin Remodeling Gene Regulation pBAF->Chromatin ObtusilactoneB Obtusilactone B ObtusilactoneB->BAF Binds to & Inhibits Phosphorylation

Caption: VRK1 phosphorylates BAF, leading to chromatin remodeling. Obtusilactone B inhibits this process.

Experimental Workflow for Inhibitor Benchmarking

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison Reagents Prepare Reagents (Enzymes, Substrates, Buffers) VRK1_Assay Perform VRK1 Kinase Assay Reagents->VRK1_Assay BAF_Assay Perform BAF ATPase Assay Reagents->BAF_Assay Compounds Prepare Inhibitor Dilutions (Obtusilactone B, Standards) Compounds->VRK1_Assay Compounds->BAF_Assay Quantification Quantify Activity (e.g., Radioactivity, Luminescence) VRK1_Assay->Quantification BAF_Assay->Quantification IC50 Calculate IC50 / KD Values Quantification->IC50 Comparison Compare Performance Metrics IC50->Comparison

Caption: Workflow for benchmarking inhibitor performance from preparation to data comparison.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Obtucarbamate B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Obtucarbamate B (CAS Registry Number: 20913-18-2), a carbamate compound utilized in scientific research. Adherence to these procedural steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is classified as a toxic substance and a moderate to severe skin and eye irritant.[1] Proper handling and disposal should only be carried out by personnel trained in the management of potent active pharmaceutical ingredients.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to prevent contact and inhalation:

PPE ItemSpecification
Respiratory ProtectionNIOSH/MSHA-approved respirator[1]
Hand ProtectionChemical-resistant rubber gloves[1]
Eye ProtectionChemical safety goggles[1]
Body ProtectionProtective clothing to prevent skin contact[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep this compound in its original container where possible.

  • Solid Waste Disposal:

    • For powdered this compound, carefully mix the material with an inert absorbent such as sand or vermiculite.[2]

    • Transfer the mixture to a clearly labeled, sealed container suitable for hazardous waste.

  • Contaminated Material Disposal:

    • Any materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be treated as hazardous waste.

    • Place all contaminated items in a designated, sealed hazardous waste container.

  • Liquid Waste Disposal:

    • Aqueous solutions containing this compound should not be disposed of down the drain.

    • Collect all liquid waste in a sealed, properly labeled container designated for hazardous chemical waste.

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

    • Store the sealed waste containers in a designated, secure area away from incompatible materials, pending collection by an approved waste disposal company.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and proper disposal of the this compound waste.

    • Ensure that all local, state, and national regulations for hazardous waste disposal are followed.

Emergency Procedures for Accidental Release

In the event of a spill, the following measures should be taken immediately:

Spill ScenarioAction
Skin Contact Flush with copious amounts of water, remove contaminated clothing and shoes, and seek medical attention.[1]
Eye Contact Flush with copious amounts of water, ensuring to separate eyelids, and seek immediate medical attention.[1]
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek medical help.[1]
Ingestion Wash out the mouth with copious amounts of water and seek immediate medical attention.[1]

For larger spills, wear a self-contained breathing apparatus and protective clothing.[1]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

ObtucarbamateB_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure Compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, etc.) waste_type->contaminated_materials Contaminated mix_absorbent Mix with Inert Absorbent (Sand or Vermiculite) solid_waste->mix_absorbent collect_liquid Collect in Sealed Hazardous Waste Container liquid_waste->collect_liquid collect_solids Place in Sealed Hazardous Waste Container contaminated_materials->collect_solids transfer_container Transfer to Labeled Hazardous Waste Container mix_absorbent->transfer_container label_storage Label and Store Securely collect_liquid->label_storage collect_solids->label_storage transfer_container->label_storage arrange_disposal Arrange for Professional Disposal label_storage->arrange_disposal end End: Proper Disposal arrange_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Obtucarbamate B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Obtucarbamate B (CAS No. 20913-18-2) is not publicly available. This guide is constructed based on the general hazards associated with carbamate derivatives, a class of compounds to which this compound belongs.[1][2] The recommendations herein are derived from safety protocols for analogous research chemicals.[3][4] Researchers must perform a full risk assessment and consult with their institution's safety officer before handling this compound.

This compound is a carbamate derivative isolated from the gorgonian coral Melitodes squamata.[1] As a compound intended for research use only, its toxicological properties have not been fully investigated.[1][5] However, compounds in the carbamate class can present significant health hazards, including potential nervous system effects, acute toxicity if swallowed or inhaled, and risk of serious eye damage or skin reactions.[3][4] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. All personnel must be trained in the proper use and removal of their PPE to prevent contamination.[6] The minimum required PPE for handling this compound is outlined below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum 0.11 mm thickness) with a breakthrough time of at least 480 minutes. Double-gloving is required.Prevents skin contact, a primary route of exposure. Gloves must be inspected before use and removed properly to avoid contaminating skin.
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield must be worn over goggles when there is a splash hazard.[4]Protects against accidental splashes of powders or solutions that can cause serious eye damage.[3]
Skin & Body Protection A full-body, chemical-resistant lab coat or coveralls. An impermeable apron should be worn when handling larger quantities or solutions.Minimizes the risk of skin exposure from spills or aerosols.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection For handling solids outside of a certified fume hood, a NIOSH-approved N100 full-face particle respirator is required. For solutions, an air-purifying respirator with an organic vapor cartridge is necessary if not handled in a fume hood.[4]Prevents inhalation of toxic dust or aerosols, which can cause acute respiratory effects or systemic toxicity.[3]

Operational Plan: Safe Handling Workflow

A systematic workflow is critical to ensure safety from preparation through cleanup. All handling of this compound, particularly weighing of the solid and preparation of solutions, should occur within a certified chemical fume hood to minimize inhalation exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area in Fume Hood ppe_don 2. Don Full PPE (Double Gloves, Goggles, Lab Coat, Respirator) prep_area->ppe_don Ensure clean surface weigh 3. Weigh Solid Compound Carefully in Hood ppe_don->weigh dissolve 4. Prepare Solution (Add solid to solvent) weigh->dissolve Minimize aerosol generation reaction 5. Perform Experiment dissolve->reaction decontaminate 6. Decontaminate Glassware & Work Surfaces reaction->decontaminate waste_seg 7. Segregate Waste (Solid, Liquid, Sharps) decontaminate->waste_seg ppe_doff 8. Doff PPE in Designated Area waste_seg->ppe_doff Follow proper procedure wash 9. Wash Hands Thoroughly ppe_doff->wash

Caption: Safe handling workflow for this compound.

Experimental Protocol Steps:

  • Area Preparation: Ensure a certified chemical fume hood is clean, uncluttered, and fully functional. Have spill control materials and designated waste containers readily available.

  • PPE: Don all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: Carefully weigh the solid this compound within the fume hood. Use anti-static measures if necessary. Avoid creating dust.

  • Solution Preparation: Slowly add the weighed solid to the solvent in the reaction vessel. Never add solvent to the dry powder in a way that could cause splashing or aerosolization.

  • Reaction Monitoring: Continuously monitor the experiment for any unexpected changes.

  • Decontamination: After the procedure, decontaminate all surfaces and equipment. A recommended practice for some hazardous compounds involves wiping surfaces with a suitable deactivating solution followed by a thorough cleaning.[7]

  • Waste Segregation: Separate waste streams as detailed in the disposal plan below.

  • PPE Removal: Remove PPE in the designated area, taking care to avoid cross-contamination. Disposable items should be placed directly into the appropriate waste container.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or physician.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous. Do not dispose of this chemical down the drain or in regular trash.[5]

Waste TypeDisposal Protocol
Unused/Expired Product Dispose of in the original container as hazardous chemical waste. The container must be sealed, clearly labeled, and transferred to the institution's environmental health and safety (EHS) department.[9]
Contaminated Solids All disposable labware (e.g., pipette tips, gloves, weighing paper, bench covers) contaminated with this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for incineration.[7]
Contaminated Liquids Collect all liquid waste, including reaction mixtures and the first rinse of any glassware, in a sealed, shatter-resistant, and clearly labeled hazardous waste container.[9][10] Do not mix with other waste streams unless compatibility is confirmed.
Empty Containers The first rinse of any "empty" container that held this compound must be collected as hazardous liquid waste.[9] After a triple rinse (with the first rinse collected), the container can be managed according to institutional policy, which may still require disposal as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.